MBX2546
Beschreibung
Eigenschaften
Molekularformel |
C18H21N3O5S |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
N-(3,5-dimethylphenyl)-2-(2-methyl-N-methylsulfonyl-5-nitroanilino)acetamide |
InChI |
InChI=1S/C18H21N3O5S/c1-12-7-13(2)9-15(8-12)19-18(22)11-20(27(4,25)26)17-10-16(21(23)24)6-5-14(17)3/h5-10H,11H2,1-4H3,(H,19,22) |
InChI-Schlüssel |
XPPCEUZUDQSVQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)NC2=CC(=CC(=C2)C)C)S(=O)(=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MBX2546; MBX-2546; MBX 2546. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of MBX2546
This technical guide provides a detailed overview of the mechanism of action of this compound, a novel inhibitor of the influenza A virus. The information presented is collated from publicly available research, offering insights into its molecular interactions, antiviral activity, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action
This compound is an antiviral compound that specifically targets the influenza A virus hemagglutinin (HA) protein, a critical component for viral entry into host cells.[1][2][3][4][5] The core mechanism of this compound involves the inhibition of the HA-mediated membrane fusion process.[1][2][3][4][5]
This compound binds to the stem region of the HA trimer.[1][2][3] This binding event stabilizes the pre-fusion conformation of the HA protein. A critical step in the influenza virus life cycle is the low-pH-induced conformational change of HA within the endosome, which is necessary for the fusion of the viral envelope with the endosomal membrane. By stabilizing the HA protein, this compound effectively prevents this essential conformational rearrangement.[1][2][3] Consequently, the virus is unable to release its genetic material into the host cell cytoplasm, thus inhibiting viral replication.[1][2][3]
Research indicates that this compound is a Group 1 HA-specific inhibitor, showing activity against influenza A subtypes such as H1N1 and H5N1.[1]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound, providing insights into its binding affinity and antiviral efficacy.
| Parameter | Value | Target Protein | Reference |
| Dissociation Constant (Kd) | 5.3 μM | H1 Hemagglutinin | [1] |
| Dissociation Constant (Kd) | > 100 μM | H3 Hemagglutinin | [1] |
| Parameter | Value Range | Virus Strains | Reference |
| Selectivity Index (SI) | >20 to 200 | Various influenza A virus strains | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are protocols for assays used to characterize the mechanism of action of this compound.
Trypsin Digestion Assay
This assay is used to assess the ability of this compound to prevent the low-pH-induced conformational change in HA. In its native, pre-fusion state, HA is resistant to trypsin digestion. The conformational change at low pH exposes cleavage sites, making it susceptible to trypsin.
-
Virus Strain: Influenza A/PR/8/34 (H1N1)
-
Procedure:
-
Incubate the influenza virus with this compound at concentrations of 5 μM and 10 μM for 15 minutes at 37°C.
-
Induce a conformational change in HA by lowering the pH of the solution to 5.0.
-
Neutralize the solution.
-
Treat the mixture with trypsin.
-
Analyze the resulting protein fragments by SDS-PAGE and Western blot to determine the extent of HA cleavage.
-
WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY) NMR
This Nuclear Magnetic Resonance (NMR) technique was employed to confirm the binding of this compound to the HA protein.
-
Experimental Conditions:
-
This compound Concentration: 50 μM
-
HA Protein Concentration: 0.2 μM
-
Buffer: 20 mM PBS, pH 7.2
-
Temperature: 25°C
-
Spectrometer: 900 MHz
-
Mixing Time: 2 seconds
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.
Caption: Mechanism of this compound Action
Caption: Trypsin Digestion Assay Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 4. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
MBX2546: A Technical Guide to its Target, Binding, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the influenza A virus inhibitor MBX2546, focusing on its molecular target, binding site, and mechanism of action. The information is compiled from publicly available research to guide further investigation and drug development efforts.
Executive Summary
This compound is a novel small molecule inhibitor of influenza A virus with a sulfonamide scaffold. It demonstrates broad activity against various influenza A strains, including pandemic H1N1, highly pathogenic H5N1, and oseltamivir-resistant strains. The compound's mechanism of action is the inhibition of viral entry into host cells by targeting the viral envelope glycoprotein hemagglutinin (HA). Specifically, this compound binds to the stem region of HA and stabilizes its prefusion conformation, thereby preventing the low pH-induced conformational changes necessary for viral and endosomal membrane fusion.
Target Protein: Influenza A Hemagglutinin (HA)
The molecular target of this compound is the influenza A virus hemagglutinin (HA) protein. HA is a trimeric glycoprotein embedded in the viral envelope that plays a crucial role in the initial stages of infection. Its functions include binding to sialic acid receptors on the surface of host cells and, following endocytosis, mediating the fusion of the viral and endosomal membranes to release the viral genome into the cytoplasm.
This compound is a Group 1 HA-specific inhibitor, with demonstrated activity against H1 and H5 subtypes.
Binding Site and Molecular Interactions
This compound binds to a conserved pocket within the stem region of the HA trimer, near the N-terminus of the HA2 subunit. This region is critical for the conformational rearrangements that drive membrane fusion.
Mutational resistance studies and molecular dynamics simulations have provided insights into the putative binding site. While awaiting co-crystallography data for definitive confirmation, molecular modeling suggests that this compound may interact with the side chains of the following residues in HA2:
-
N95
-
L98
-
L99
The development of this compound-resistant viral strains has identified mutations in the HA stem region, further supporting this binding location.
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound with its target.
| Parameter | Virus/Protein Subtype | Value | Method |
| Binding Affinity (Kd) | H1 Hemagglutinin | 5.3 µM | Not Specified |
| H3 Hemagglutinin | > 100 µM | Not Specified | |
| Inhibitory Concentration (IC50) | Influenza A/PR/8/34 (H1N1) | ~0.3 ± 0.2 µM | Cell-based Assay |
Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion
This compound inhibits influenza A virus entry by preventing the HA-mediated fusion of the viral and endosomal membranes. This is achieved by stabilizing the prefusion conformation of the HA trimer.
The key steps in the mechanism are:
-
Binding: this compound binds to the stem region of the HA protein.
-
Stabilization: This binding stabilizes the HA trimer, making it resistant to the low pH environment of the endosome.
-
Inhibition of Conformational Change: By stabilizing the prefusion state, this compound prevents the spring-loaded conformational change that is essential for the fusion of the viral and endosomal membranes.
-
Blocked Viral Entry: As membrane fusion is blocked, the viral ribonucleoprotein complexes are not released into the host cell cytoplasm, thus halting the infection process.
Experimental Protocols
The following are descriptions of key experimental methodologies used to characterize the interaction of this compound with influenza HA.
Trypsin Digestion Assay for Conformational Change
This assay is used to determine if this compound inhibits the low-pH-induced conformational change of HA. The principle is that the prefusion conformation of HA is resistant to trypsin digestion, while the post-fusion conformation is susceptible.
Protocol Outline:
-
Incubate purified influenza A virus with varying concentrations of this compound at 37°C.
-
Expose the virus-compound mixture to a low pH buffer (e.g., pH 5.0) to induce the conformational change in control samples.
-
Neutralize the pH of the samples.
-
Treat the samples with trypsin.
-
Analyze the HA protein fragments via SDS-PAGE and Western blotting to assess the extent of digestion. Inhibition of digestion in the presence of this compound at low pH indicates stabilization of the prefusion state.
Water-LOGSY NMR for Binding Assessment
Water-ligand observed gradient spectroscopy (WaterLOGSY) nuclear magnetic resonance (NMR) is employed to confirm the direct binding of this compound to the HA protein.
Protocol Outline:
-
Prepare samples of the HA protein in a suitable buffer.
-
Acquire a control WaterLOGSY spectrum of this compound in the buffer.
-
Add the HA protein to the this compound solution and acquire another WaterLOGSY spectrum.
-
A change in the phase of the this compound resonance signals upon addition of the protein indicates a direct binding interaction.
Molecular Dynamics Simulation
Computational methods are used to model the binding pose of this compound in the HA stem region.
Protocol Outline:
-
Obtain the crystal structure of the target HA protein (e.g., from the Protein Data Bank).
-
Use molecular docking software (e.g., FlexiDock) to predict the binding pose of this compound in potential binding sites on the HA protein.
-
Perform molecular dynamics simulations to refine the binding pose and assess the stability of the protein-ligand complex over time.
-
Analyze the simulation trajectories to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and HA residues.
Visualizations
Signaling Pathway: this compound Inhibition of Viral Entry
Structural Basis of MBX2546 Inhibition of Influenza Fusion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses continue to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. One promising target for antiviral drug development is the influenza virus hemagglutinin (HA), a surface glycoprotein essential for viral entry into host cells. HA mediates the fusion of the viral envelope with the endosomal membrane, a critical step in the viral life cycle. This process is triggered by the low pH of the endosome, which induces a dramatic conformational change in the HA protein. MBX2546 is a novel small-molecule inhibitor that has been shown to potently inhibit influenza A virus fusion. This technical guide provides an in-depth overview of the structural basis of this compound's inhibitory mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Mechanism of Action of this compound
This compound is a sulfonamide-based compound that specifically targets the HA protein of influenza A viruses.[1] Its mechanism of action centers on the inhibition of the low-pH-induced conformational change of HA, which is a prerequisite for membrane fusion.[2][3] By binding to a specific site on the HA trimer, this compound stabilizes the pre-fusion conformation of the protein, preventing the structural rearrangements necessary for the fusion peptide to insert into the endosomal membrane. This effectively blocks the viral entry process.[2]
Binding Site of this compound on Hemagglutinin
This compound binds to a conserved pocket in the stem region of the HA trimer.[2] This binding site is located near the fusion peptide and is distinct from the receptor-binding site at the globular head of HA. The interaction of this compound with this pocket is characterized by a network of molecular interactions that contribute to the stabilization of the pre-fusion state. Mutations conferring resistance to this compound have been mapped to this stem region, further confirming it as the binding site and highlighting the importance of specific residues in the drug-protein interaction.[2][3]
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency and selectivity.
| Compound | Influenza A Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | A/PR/8/34 (H1N1) | 0.3 ± 0.2 | >100 | >333 | [2] |
| This compound | A/California/07/2009 (H1N1) | 1.5 ± 0.5 | >100 | >67 | [4] |
| This compound | A/Vietnam/1203/2004 (H5N1) | 0.8 ± 0.2 | >100 | >125 | [4] |
| This compound | A/Udorn/307/72 (H3N2) | >50 | >100 | <2 | [4] |
| MBX2598 (inactive analog) | A/PR/8/34 (H1N1) | >50 | >100 | <2 | [2] |
| Binding Affinity and Thermal Stabilization | Value | Reference |
| Kd (this compound for H1 Hemagglutinin) | 5.3 µM | [5] |
| ΔTm (H1 HA + 100 µM this compound) | ~5 °C increase | [2] |
| ΔTm (H5 HA + 100 µM this compound) | ~5 °C increase | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the structural basis of this compound inhibition.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 12-well plates and grown to confluence.
-
Virus Infection: A standardized amount of influenza virus is pre-incubated with serial dilutions of this compound before being added to the MDCK cell monolayers.
-
Overlay and Incubation: After a 1-hour adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a medium containing agarose and the corresponding concentration of this compound. The plates are incubated for 2-3 days to allow for plaque formation.
-
Staining and Quantification: The cell monolayers are fixed and stained with crystal violet to visualize the plaques. The number of plaques in the presence of the inhibitor is compared to the number in the untreated control wells to calculate the percent inhibition and determine the IC50 value.[6][7][8]
Hemolysis Inhibition Assay
This assay measures the ability of a compound to inhibit the low-pH-induced fusion of influenza virus with red blood cells (hemolysis).
-
Virus-Inhibitor Incubation: Influenza virus is pre-incubated with various concentrations of this compound.
-
Addition of Erythrocytes: A suspension of chicken red blood cells is added to the virus-inhibitor mixture and incubated to allow for viral attachment.
-
Low-pH Trigger: The pH of the solution is lowered to trigger the conformational change in HA and induce hemolysis.
-
Quantification: The amount of hemolysis is quantified by measuring the absorbance of the supernatant at a specific wavelength, which corresponds to the amount of hemoglobin released. The IC50 is the concentration of this compound that inhibits hemolysis by 50%.[9][10][11]
Thermal Shift Assay (Thermofluor)
This assay is used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.
-
Sample Preparation: Recombinant HA protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. Serial dilutions of this compound are added to the protein-dye mixture.
-
Thermal Denaturation: The samples are gradually heated in a real-time PCR instrument, and the fluorescence is monitored.
-
Data Analysis: As the protein unfolds, the dye binds, and the fluorescence increases. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined by plotting the fluorescence intensity against temperature. A shift in the Tm in the presence of the ligand indicates binding and stabilization.[12][13][14]
Trypsin Susceptibility Assay
This assay determines the effect of an inhibitor on the low-pH-induced conformational change of HA by measuring its susceptibility to trypsin digestion.
-
Virus Treatment: Influenza virus is incubated with this compound at neutral pH.
-
Acidification: The pH is lowered to induce the conformational change in HA.
-
Trypsin Digestion: The solution is neutralized, and trypsin is added. In its pre-fusion conformation, HA is resistant to trypsin cleavage. However, the low-pH-induced conformation is susceptible to digestion.
-
Analysis: The digestion products are analyzed by SDS-PAGE and Western blotting using HA-specific antibodies. Inhibition of trypsin digestion in the presence of the compound indicates that the conformational change has been blocked.[2][11][15]
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) NMR
This NMR technique is used to detect the binding of small molecules to large proteins.
-
Sample Preparation: A solution containing the target protein (recombinant HA) and the ligand (this compound) is prepared in a deuterated buffer with a high percentage of H2O.
-
NMR Experiment: A specific NMR pulse sequence is applied that selectively irradiates the water protons. Magnetization is transferred from the water to the protein and then to the bound ligand.
-
Data Analysis: The resulting NMR spectrum shows signals from the ligand. If the ligand binds to the protein, it will receive magnetization from the protein and show a positive NOE signal. Non-binding ligands will have a negative NOE signal. The intensity of the WaterLOGSY signal can be used to estimate the binding affinity.[5][16][17]
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Caption: Influenza virus fusion and inhibition by this compound.
Caption: Experimental workflow for characterizing this compound.
References
- 1. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 2. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.dal.ca [cdn.dal.ca]
- 6. pubcompare.ai [pubcompare.ai]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin | PLOS One [journals.plos.org]
- 10. Fusion-inhibition peptide broadly inhibits influenza virus and SARS-CoV-2, including Delta and Omicron variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. its.caltech.edu [its.caltech.edu]
- 13. bio-rad.com [bio-rad.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Development of a high-throughput assay to detect antibody inhibition of low pH induced conformational changes of influenza virus hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
In-Depth Technical Guide: MBX2546 and its Impact on Hemagglutinin Conformational Changes
For Researchers, Scientists, and Drug Development Professionals
Abstract
MBX2546 is a novel small molecule inhibitor of influenza A virus that demonstrates a potent ability to neutralize a broad spectrum of viral strains, including those resistant to existing antiviral drugs.[1][2][3] Its mechanism of action is centered on the viral surface glycoprotein hemagglutinin (HA), a critical component for viral entry into host cells. This compound effectively halts the viral fusion process by binding to a conserved region in the HA stem and preventing the low-pH-induced conformational changes necessary for the virus to merge with the endosomal membrane.[1][2][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on hemagglutinin, detailed experimental protocols for studying these interactions, and a summary of its antiviral activity.
Introduction to Hemagglutinin and Viral Entry
Influenza virus enters host cells via endocytosis.[6] The acidic environment of the endosome triggers a series of dramatic conformational changes in the hemagglutinin (HA) protein.[6][7] This process is often described as a "spring-loaded" mechanism where the metastable prefusion conformation of HA refolds into a more stable post-fusion state.[7] This refolding involves the extension of the HA2 subunit's central coiled-coil, projecting the "fusion peptide" towards the endosomal membrane.[6][8] The insertion of multiple fusion peptides into the target membrane ultimately draws the viral and endosomal membranes together, leading to membrane fusion and the release of the viral genome into the cytoplasm.
This compound: A Targeted Inhibitor of Hemagglutinin
This compound is a sulfonamide-based compound that has been identified as a specific inhibitor of HA-mediated viral entry.[1][2] It exhibits activity against a wide range of influenza A viruses, including pandemic H1N1, highly pathogenic avian H5N1, and oseltamivir-resistant strains.[1][2][3]
Mechanism of Action: Stabilizing the Prefusion State
The primary mechanism of this compound involves its direct interaction with the hemagglutinin protein. It binds to a conserved pocket within the stem region of the HA trimer.[1][2] This binding stabilizes the prefusion conformation of HA, making it resistant to the conformational changes typically induced by the low pH of the endosome.[2][4][5] By preventing this critical structural rearrangement, this compound effectively blocks the fusion of the viral and endosomal membranes, thereby inhibiting viral infection.[1][2][4][5]
dot
Caption: Mechanism of this compound Inhibition of Influenza Virus Entry.
Quantitative Analysis of this compound Activity
The antiviral efficacy and binding affinity of this compound have been quantified through various assays. The data highlights its potency and selectivity for influenza A viruses.
| Parameter | Value | Target | Method | Reference |
| IC50 | ~0.3 ± 0.2 µM | Influenza A/PR/8/34 (H1N1) | Cytopathic Effect (CPE) Assay | [9] |
| 0.3 - 5.9 µM | Various Influenza A strains | Not Specified | [10][11] | |
| CC50 | >100 µM | MDCK cells | MTS Assay | [1][10][11] |
| Selectivity Index (SI) | >20 to 200 | Various Influenza A strains | Calculated (CC50/IC50) | [1][2][3][10][11] |
| Kd | 5.3 µM | H1 Hemagglutinin | Not Specified | [12][13] |
| >100 µM | H3 Hemagglutinin | Not Specified | [12][13] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction between this compound and hemagglutinin.
Trypsin Protection Assay
This assay assesses the ability of this compound to stabilize the prefusion conformation of HA, which is resistant to trypsin digestion. The low-pH-induced fusogenic conformation, however, is susceptible to trypsin cleavage.
Objective: To determine if this compound inhibits the low-pH-induced conformational change of HA.
Materials:
-
Influenza A virus (e.g., A/PR/8/34 H1N1)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Citrate buffer (pH 5.0)
-
Neutralization buffer (e.g., Tris-HCl, pH 7.5)
-
TPCK-treated trypsin
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Anti-HA1 antibody
Procedure:
-
Incubate the influenza virus with varying concentrations of this compound (e.g., 5 µM and 10 µM) at 37°C for 15 minutes. A no-compound control should be included.
-
Induce the conformational change by lowering the pH of the solution to 5.0 with citrate buffer and incubate for a short period.
-
Neutralize the mixture with a suitable buffer.
-
Treat the samples with TPCK-treated trypsin (e.g., 10 mg/ml) at 37°C for 1 hour. Include a no-trypsin control.
-
Stop the reaction by adding a trypsin inhibitor or by immediate denaturation with SDS-PAGE sample buffer.
-
Separate the protein fragments by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an anti-HA1 antibody to detect the presence of the uncleaved HA1 subunit.
Expected Results: In the absence of this compound, the HA1 subunit will be digested by trypsin at low pH. In the presence of effective concentrations of this compound, the HA1 subunit will be protected from digestion, indicating that the conformational change was inhibited.[1][9]
dot
Caption: Workflow for the Trypsin Protection Assay.
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) NMR
This NMR technique is used to confirm the direct binding of a small molecule (ligand) to a large protein.
Objective: To confirm the direct binding of this compound to hemagglutinin.
Materials:
-
Recombinant hemagglutinin (e.g., H1 or H5 subtype)
-
This compound
-
Phosphate-Buffered Saline (PBS) in D2O
-
NMR spectrometer
Procedure:
-
Prepare a sample containing a known concentration of this compound (e.g., 50 µM) in PBS prepared with a high percentage of H2O (e.g., 90-95%) and a D2O lock signal.
-
Acquire a 1D 1H NMR spectrum of this compound alone.
-
Prepare a second sample with the same concentration of this compound and a low concentration of recombinant HA (e.g., 0.2 µM).
-
Perform the WaterLOGSY experiment. This involves selectively saturating the water resonance and observing the transfer of magnetization to the ligand.
-
Analyze the resulting spectrum. A positive nuclear Overhauser effect (NOE) signal for this compound in the presence of HA indicates binding.
Expected Results: The WaterLOGSY experiment will show a change in the sign of the NMR signals for this compound when it is bound to HA compared to when it is free in solution, confirming a direct interaction.[1][9]
dot
Caption: Principle of WaterLOGSY NMR for detecting ligand binding.
Structural Insights into this compound Binding
Molecular dynamics simulations have provided a model for the binding of this compound to the HA stem region.[4] The compound is predicted to fit into a hydrophobic pocket near the N-terminus of the HA2 subunit.[1][4] This binding site is in a location similar to that of other known HA stem-binding inhibitors.[1] The interaction is thought to involve key residues in the HA2 subunit, which stabilizes the prefusion conformation and prevents the structural rearrangements required for fusion.[1] Resistance mutations to this compound have been mapped to this stem region, further supporting the proposed binding site and mechanism of action.[1][4]
Preclinical and Clinical Status
As of late 2025, there is no publicly available information on this compound entering clinical trials. The existing research focuses on its in vitro characterization and mechanism of action, suggesting that it is in the preclinical stages of drug development.
Conclusion
This compound represents a promising class of influenza A virus inhibitors that target the hemagglutinin-mediated fusion process. Its ability to bind to a conserved region in the HA stem and stabilize the prefusion conformation provides a powerful mechanism to neutralize a wide range of influenza A strains. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of virology, drug discovery, and vaccine development who are working to combat influenza virus infections. Further studies, including co-crystallization of this compound with hemagglutinin, will provide more precise structural information to guide the development of next-generation influenza antivirals.
References
- 1. Reversible stages of the low-pH-triggered conformational change in influenza virus hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 4. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | pH-Dependent Mechanisms of Influenza Infection Mediated by Hemagglutinin [frontiersin.org]
- 7. Investigation of Pathways for the Low-pH Conformational Transition in Influenza Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural intermediates in the low pH-induced transition of influenza hemagglutinin | PLOS Pathogens [journals.plos.org]
- 9. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Identification of a novel inhibitor targeting influenza A virus group 2 hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Antiviral Spectrum of MBX2546: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MBX2546 is a novel small molecule inhibitor of influenza A virus, demonstrating a potent and selective antiviral activity against a range of clinically relevant strains. This technical guide provides an in-depth overview of the antiviral spectrum of this compound, its mechanism of action, and the experimental protocols used to characterize its activity. The information presented herein is intended to support further research and development of this promising antiviral candidate.
Introduction
Influenza A virus remains a significant global health threat, with seasonal epidemics and the potential for pandemics driving the need for new antiviral therapies. The emergence of drug-resistant strains further underscores the urgency for novel inhibitors with distinct mechanisms of action. This compound, a sulfonamide-containing compound, has been identified as a promising inhibitor of influenza A virus entry. It targets the viral hemagglutinin (HA) protein, a critical component for viral attachment and fusion with the host cell membrane. This document summarizes the current understanding of the antiviral profile of this compound.
Antiviral Spectrum and Potency
This compound exhibits a specific and potent inhibitory effect on Group 1 influenza A viruses, including seasonal H1N1 strains, highly pathogenic avian influenza (HPAI) H5N1, and oseltamivir-resistant variants.[1][2] Its activity is significantly reduced against Group 2 influenza A viruses, such as H3N2 subtypes.
Data Presentation
The antiviral activity and cytotoxicity of this compound have been quantified using various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound against Influenza A Virus Strains
| Virus Strain | Subtype | Assay Type | IC50 (µM) | Reference |
| A/Puerto Rico/8/34 | H1N1 | CPE Assay | 0.3 | [3] |
| Pandemic 2009 Isolate | H1N1 | Pseudotype Assay | 0.3 - 5.9 | [1] |
| Avian Influenza Isolate | H5N1 | Pseudotype Assay | 0.3 - 5.9 | [1] |
| Oseltamivir-Resistant Isolate | H1N1 | Pseudotype Assay | 0.3 - 5.9 | [1] |
Table 2: Cytotoxicity and Selectivity of this compound
| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/IC50) for A/PR/8/34 | Reference |
| MDCK | MTS Assay | >100 | >300 | [3] |
| Various | Not Specified | >100 | >20 - 200 | [1][2] |
Table 3: Binding Affinity of this compound to Hemagglutinin (HA)
| HA Subtype | Method | Kd (µM) | Reference |
| H1 | Thermal Shift Assay | 5.3 | [4] |
| H3 | Thermal Shift Assay | >100 | [4] |
Mechanism of Action
This compound exerts its antiviral effect by inhibiting the membrane fusion step of the influenza virus life cycle.[2][3] This is achieved through a specific interaction with the hemagglutinin (HA) protein.
Key aspects of the mechanism of action include:
-
Target: this compound specifically targets the HA protein of Group 1 influenza A viruses.[3]
-
Binding Site: It binds to the stem region of the HA trimer.[2][3]
-
Molecular Effect: The binding of this compound stabilizes the pre-fusion conformation of HA. This stabilization prevents the low pH-induced conformational changes that are essential for the fusion of the viral envelope with the endosomal membrane of the host cell.[3]
Mandatory Visualization: Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting influenza A virus fusion.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the characterization of this compound.
Plaque Reduction Assay (PRA)
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well and incubated overnight to form a monolayer.[5]
-
Virus Infection: The cell monolayer is infected with a known amount of influenza virus (e.g., 40-50 plaque-forming units, PFU) in the presence of serial dilutions of this compound.[5]
-
Incubation: The plates are incubated for a period to allow for virus adsorption (e.g., 2 hours).[5]
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., 1% low melting agarose) containing the corresponding concentrations of this compound.[5]
-
Plaque Visualization: After an incubation period of approximately 72 hours, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.[5]
-
Data Analysis: The number of plaques is counted for each compound concentration, and the IC50 value is calculated by plotting the percentage of plaque inhibition against the log of the compound concentration.[5]
Cytotoxicity Assay (MTS Assay)
This assay measures the concentration of a compound that reduces cell viability by 50% (CC50).
-
Cell Seeding: MDCK cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with serial dilutions of this compound and incubated for a period equivalent to the antiviral assay (e.g., 72 hours).
-
MTS Reagent: The MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) is added to each well.[6]
-
Incubation and Measurement: After a short incubation period, the absorbance is measured at 490 nm. The absorbance is proportional to the number of viable cells.[6]
-
Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.
Trypsin Digestion Assay for HA Fusion
This assay assesses the ability of a compound to prevent the low-pH-induced conformational change of HA.
-
Virus and Compound Incubation: Purified influenza virus is incubated with this compound at 37°C.[3]
-
Acid Shock: The pH of the virus-compound mixture is lowered to induce the conformational change in HA (e.g., pH 5.0).[3]
-
Neutralization and Trypsin Treatment: The mixture is neutralized, and trypsin is added. The pre-fusion form of HA is resistant to trypsin digestion, while the post-fusion conformation is susceptible.[3][7]
-
Analysis: The reaction products are analyzed by SDS-PAGE and Western blotting using an anti-HA antibody to visualize the extent of HA cleavage.[3] Protection from trypsin digestion indicates that the compound stabilized the pre-fusion conformation.
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) NMR
This NMR technique is used to confirm the binding of a small molecule to a protein.
-
Sample Preparation: Samples are prepared containing the ligand (this compound), the target protein (recombinant HA), and a buffer in 90% H2O/10% D2O.[8]
-
NMR Experiment: A WaterLOGSY NMR experiment is performed. This technique relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand.
-
Data Interpretation: A positive nuclear Overhauser effect (NOE) signal for the ligand indicates that it is binding to the protein.[9] The experiment can be performed with different HA subtypes to assess binding specificity.
Mandatory Visualization: Experimental Workflow
Caption: A typical workflow for the discovery and characterization of an antiviral compound like this compound.
Conclusion
This compound is a potent and selective inhibitor of Group 1 influenza A viruses with a well-defined mechanism of action targeting HA-mediated membrane fusion. Its activity against oseltamivir-resistant strains highlights its potential as a valuable addition to the anti-influenza armamentarium. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in advancing the study of this compound and similar HA inhibitors. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 3. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Efficacy and Cytotoxicity in Cell Culture of Novel α-Hydroxytropolone Inhibitors of Hepatitis B Virus Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Characterization of an Early Fusion Intermediate of Influenza Virus Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein-ligand binding affinity determination by the waterLOGSY method: An optimised approach considering ligand rebinding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.dal.ca [cdn.dal.ca]
MBX2546: A Deep Dive into the Inhibition of H1N1 and H5N1 Influenza Strains
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the core scientific principles and experimental data surrounding MBX2546, a novel small-molecule inhibitor of influenza A virus entry. With a specific focus on its activity against H1N1 and highly pathogenic H5N1 strains, this document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its antiviral properties.
Executive Summary
This compound is a promising antiviral candidate with a sulfonamide scaffold that demonstrates potent and selective inhibition of a wide spectrum of influenza A viruses.[1][2] This includes contemporary threats such as the 2009 pandemic H1N1, highly pathogenic avian influenza (HPAI) H5N1, and oseltamivir-resistant H1N1 strains.[1][2][3] Its mechanism of action is centered on the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells.[1][4][5][6][7][8] By binding to the stem region of the HA trimer, this compound stabilizes the protein and prevents the low-pH-induced conformational changes necessary for membrane fusion within the endosome.[1][4][5][6][7][8] This targeted approach not only confers broad-spectrum activity against Group 1 HA subtypes (including H1 and H5) but also demonstrates a synergistic effect with existing neuraminidase inhibitors like oseltamivir.[1][2][5]
Quantitative Data on Antiviral Activity and Cytotoxicity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency and selectivity. The following tables summarize the key quantitative data for its activity against H1N1 influenza strains and its general cytotoxicity profile.
Table 1: In Vitro Efficacy of this compound against Influenza A/PR/8/34 (H1N1)
| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
| This compound | 0.3 | >100 | >300 |
-
IC50 (50% Inhibitory Concentration): The concentration of this compound required to inhibit the cytopathic effect of the virus by 50%.[5]
-
CC50 (50% Cytotoxicity Concentration): The concentration of this compound that results in 50% death of the host cells (MDCK cells).[5]
-
SI (Selectivity Index): Calculated as CC50/IC50, a measure of the compound's therapeutic window.[5]
Table 2: Potency Range and Binding Affinity of this compound
| Parameter | Value | Target |
| IC50 Range | 0.3 to 5.9 μM | Various Influenza A virus strains |
| Kd (H1 Hemagglutinin) | 5.3 μM | Recombinant H1 Hemagglutinin |
| Kd (H3 Hemagglutinin) | > 100 μM | Recombinant H3 Hemagglutinin |
-
Kd (Dissociation Constant): A measure of the binding affinity between this compound and the hemagglutinin protein. A lower Kd value indicates a stronger binding affinity.[9]
Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion
This compound exerts its antiviral effect by targeting the influenza virus hemagglutinin (HA) protein, specifically the Group 1 HAs, which include H1 and H5 subtypes.[5] The inhibition occurs at the entry stage of the viral life cycle.
The key steps in the mechanism of action are:
-
Binding to the HA Stem Region: this compound binds to a pocket in the stem region of the HA trimer, near the amino terminus of the HA2 subunit.[1][4][5]
-
Stabilization of the Pre-fusion Conformation: This binding stabilizes the HA protein in its pre-fusion conformation at neutral pH.[5]
-
Inhibition of Low-pH Induced Conformational Change: Upon viral entry into the endosome, the acidic environment typically triggers a significant conformational change in HA, which is essential for the fusion of the viral and endosomal membranes.[4][5][6][7][8] this compound's stabilization of the HA protein prevents this critical conformational rearrangement.[1][4][5]
-
Blockade of Membrane Fusion: By inhibiting the conformational change, this compound effectively blocks the fusion of the viral envelope with the endosomal membrane, thus preventing the release of the viral genome into the host cell cytoplasm and halting the infection.[1][4][5][7]
dot
Caption: Mechanism of this compound action.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are outlined below.
Antiviral Activity Assay (Cytopathic Effect - CPE Assay)
This assay is used to determine the 50% inhibitory concentration (IC50) of this compound.
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
-
Virus: Influenza A/PR/8/34 (H1N1).
-
Procedure:
-
MDCK cells are seeded in 96-well plates.
-
The cells are infected with the influenza virus.
-
Serial dilutions of this compound are added to the wells.
-
The plates are incubated to allow for viral replication and the development of cytopathic effects (CPE), which are morphological changes in the host cells caused by the virus.
-
The extent of CPE is monitored, and the IC50 value is calculated as the concentration of the compound that inhibits the viral CPE by 50%.
-
Cytotoxicity Assay (MTS Assay)
This assay is used to determine the 50% cytotoxicity concentration (CC50) of this compound.
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
-
Reagent: MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium].
-
Procedure:
-
MDCK cells are seeded in 96-well plates.
-
Serial dilutions of this compound are added to the wells.
-
The plates are incubated for a period equivalent to the antiviral assay.
-
The MTS reagent is added to the wells. Viable, metabolically active cells convert MTS into a formazan product that is soluble in the cell culture medium.
-
The absorbance of the formazan product is measured, which is directly proportional to the number of living cells.
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
-
Trypsin Protection Assay
This assay provides evidence for the inhibition of the low-pH-induced conformational change of HA by this compound.
-
Virus: Influenza A/PR/8/34 (H1N1).
-
Reagent: Trypsin.
-
Procedure:
-
The influenza virus is pre-incubated with varying concentrations of this compound (e.g., 5 µM and 10 µM) at 37°C.[5]
-
The virus-compound mixture is then subjected to a low pH environment (acid shock) to induce the conformational change in HA.[5]
-
The pH is neutralized, and the mixture is treated with trypsin. The fusogenic form of HA is susceptible to trypsin digestion, while the non-fusogenic form is resistant.[5][8]
-
The reaction is terminated, and the samples are analyzed by SDS-PAGE and Western blot using an anti-HA1 antibody to detect the presence of intact HA1.[5]
-
Protection of HA from trypsin digestion in the presence of this compound indicates that the compound inhibited the low-pH-induced conformational change.[5]
-
dot
Caption: Trypsin Protection Assay Workflow.
Thermal Shift Assay
This assay is used to demonstrate the direct binding and stabilization of HA by this compound.
-
Proteins: Recombinant H1 and H3 hemagglutinin.
-
Reagent: SYPRO Orange dye.
-
Procedure:
-
Recombinant HA protein is mixed with varying concentrations of this compound.
-
SYPRO Orange dye, which fluoresces upon binding to hydrophobic regions of proteins, is added to the mixture.
-
The temperature of the mixture is gradually increased, and the fluorescence is monitored.
-
As the protein unfolds (melts) with increasing temperature, it exposes its hydrophobic core, leading to an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
A dose-dependent increase in the Tm of H1 HA in the presence of this compound indicates that the compound binds to and stabilizes the protein.[5]
-
Conclusion and Future Directions
This compound represents a significant advancement in the development of novel anti-influenza therapeutics. Its unique mechanism of action, targeting the highly conserved stem region of the hemagglutinin protein, provides a high barrier to resistance and broad-spectrum activity against clinically relevant influenza A strains.[1] The potent in vitro efficacy and favorable selectivity index underscore its potential as a lead compound for further chemical optimization and preclinical development.[1][2] Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and the evaluation of its activity against a broader panel of emerging and drug-resistant influenza viruses. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of this compound and other next-generation influenza entry inhibitors.
References
- 1. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound. | Semantic Scholar [semanticscholar.org]
- 5. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
The Discovery and Development of MBX2546: A Novel Influenza A Virus Entry Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and preclinical development of MBX2546, a novel small molecule inhibitor of influenza A virus entry. This compound, possessing a sulfonamide scaffold, targets the viral hemagglutinin (HA) protein, preventing the conformational changes necessary for membrane fusion and subsequent viral entry into the host cell. This document details the quantitative antiviral activity of this compound, outlines the key experimental protocols used in its characterization, and visualizes its mechanism of action and the workflow of its discovery.
Introduction
Influenza A virus remains a significant global health threat, exacerbated by the continual emergence of antigenic drift and shift, as well as the development of resistance to existing antiviral drugs. This necessitates the discovery of new antiviral agents with novel mechanisms of action. The influenza virus hemagglutinin (HA) glycoprotein is a prime target for antiviral intervention as it mediates the critical initial steps of viral entry: binding to host cell receptors and fusion of the viral and endosomal membranes. This compound emerged from high-throughput screening as a potent inhibitor of HA-mediated viral entry, demonstrating a broad spectrum of activity against various influenza A strains, including those resistant to currently approved drugs like oseltamivir.[1][2]
Discovery and Antiviral Spectrum
This compound was identified through a high-throughput screening of a large compound library designed to find inhibitors of influenza virus entry.[1] The compound, which features a sulfonamide scaffold, demonstrated potent and selective inhibition of a wide range of influenza A virus strains.[1][2]
Quantitative Antiviral Activity
The antiviral efficacy of this compound has been quantified against several influenza A virus strains, including pandemic H1N1, highly pathogenic avian influenza (HPAI) H5N1, and oseltamivir-resistant H1N1 strains. The compound exhibits potent activity with IC50 values in the low micromolar to nanomolar range.[1][3]
| Influenza A Virus Strain | Inhibitor | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| A/PR/8/34 (H1N1) | This compound | ~0.3 ± 0.2 | >100 | >333 | [3] |
| Pandemic A/H1N1/2009 | This compound | 0.3 - 5.9 | >100 | >20 - >200 | [1] |
| Avian Influenza A/H5N1 | This compound | 0.3 - 5.9 | >100 | >20 - >200 | [1] |
| Oseltamivir-Resistant A/H1N1 | This compound | 0.3 - 5.9 | >100 | >20 - >200 | [1] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/IC50).
Furthermore, this compound has shown synergistic antiviral effects when used in combination with the neuraminidase inhibitor oseltamivir.[1][2]
Mechanism of Action: Inhibition of HA-Mediated Fusion
This compound exerts its antiviral activity by directly targeting the influenza virus hemagglutinin (HA) protein.[2][3][4]
Binding to the HA Stem Region
Mechanism-of-action studies indicate that this compound binds to the stem region of the HA trimer.[2][3] This binding has been confirmed through the selection of this compound-resistant viral mutants, which harbor amino acid substitutions in the HA stem region, specifically near the amino terminus of the HA2 subunit.[3][4] The binding affinity (Kd) of this compound is significantly higher for Group 1 HA (e.g., H1) compared to Group 2 HA (e.g., H3), explaining its subtype-specific activity.[5]
Stabilization of the Pre-Fusion Conformation
Upon binding to the HA stem region, this compound stabilizes the pre-fusion conformation of the protein. This stabilization prevents the low-pH-induced conformational change that is essential for the fusion of the viral and endosomal membranes.[2][3] By inhibiting this critical step, this compound effectively blocks the entry of the viral genome into the host cell cytoplasm.
Experimental Protocols
The following sections detail the key experimental methodologies employed in the discovery and characterization of this compound.
High-Throughput Screening (HTS) for Influenza Virus Entry Inhibitors
This compound was identified from a large-scale screening campaign. A common method for such screens is a cell-based assay that measures the inhibition of virus-induced cytopathic effect (CPE).
Protocol: CPE-Based High-Throughput Screening
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well or 384-well microplates at a density that forms a confluent monolayer within 24 hours.
-
Compound Addition: Add test compounds, including this compound, at various concentrations to the cell monolayers. Include appropriate controls (e.g., vehicle control, positive control inhibitor).
-
Virus Infection: Infect the cells with a pre-titered amount of influenza A virus (e.g., A/PR/8/34 H1N1) sufficient to cause significant CPE within 48-72 hours.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 48-72 hours.
-
CPE Measurement: Quantify cell viability using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT, MTS, or resazurin-based assays) or by staining with crystal violet.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. Determine the EC50 value from the dose-response curve.
Trypsin Susceptibility Assay
This assay is used to determine if a compound can stabilize the HA protein and prevent its low-pH-induced conformational change. The pre-fusion form of HA is resistant to trypsin digestion, while the post-fusion conformation is susceptible.
Protocol: Trypsin Susceptibility Assay
-
Virus and Compound Incubation: Incubate purified influenza A/PR/8/34 (H1N1) virus with varying concentrations of this compound (e.g., 5 µM and 10 µM) for 15 minutes at 37°C.[3]
-
Acidification: Lower the pH of the virus-compound mixture to 5.0 to induce the conformational change of HA.[3]
-
Neutralization: Neutralize the mixture back to a physiological pH.
-
Trypsin Treatment: Treat the mixture with trypsin (e.g., 10 mg/ml) for 1 hour at 37°C.[3]
-
Analysis: Analyze the protein fragments by SDS-PAGE and Western blotting using an anti-HA antibody. The presence of intact HA1 and HA2 subunits indicates protection from trypsin digestion and stabilization of the pre-fusion conformation by the inhibitor.
Selection and Characterization of Resistant Mutants
To identify the binding site of this compound, resistant virus variants are selected by serial passage in the presence of the compound.
Protocol: Generation of this compound-Resistant Mutants
-
Serial Passage: Infect MDCK cells with influenza A/PR/8/34 (H1N1) virus in the presence of this compound, starting at its IC50 concentration (~0.3 µM).[3]
-
Dose Escalation: Harvest the virus when 100% CPE is observed and use the supernatant to infect fresh MDCK cells with a doubled concentration of this compound.[3]
-
Plaque Purification: After several passages with increasing drug concentrations, purify individual resistant virus clones by two rounds of plaque purification in the presence of this compound.[3]
-
Genotypic Analysis: Isolate viral RNA from the resistant clones and sequence the HA gene to identify amino acid substitutions.[3]
-
Phenotypic Analysis: Determine the IC50 of this compound against the resistant clones using a plaque reduction assay to confirm the resistance phenotype.[3]
Discovery and Development Workflow
The discovery and preclinical development of an antiviral compound like this compound follows a structured workflow from initial screening to detailed mechanistic studies.
Conclusion
This compound represents a promising new class of influenza A virus inhibitors that target the HA-mediated membrane fusion process. Its novel mechanism of action, potent antiviral activity against a broad range of strains, and synergistic effects with existing drugs make it a valuable lead compound for further chemical optimization and development. The detailed experimental protocols and workflows described in this guide provide a framework for the continued research and development of HA inhibitors as a critical component of our armamentarium against influenza.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 3. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
The Crucial Role of the Hemagglutinin Stem Region in the Antiviral Activity of MBX2546: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular underpinnings of MBX2546, a novel inhibitor of the influenza A virus. The focus of this document is to elucidate the critical role of the hemagglutinin (HA) stem region in the mechanism of action of this compound. We will explore its binding kinetics, the structural basis of its inhibitory activity, and the mechanisms of viral resistance. This guide synthesizes key findings from preclinical research to provide a comprehensive resource for professionals in the field of antiviral drug development.
Introduction to this compound and its Target
Influenza A virus remains a significant global health threat, necessitating the development of new antiviral agents that can overcome the limitations of existing drugs, such as the emergence of resistant strains.[1][2] The viral surface glycoprotein, hemagglutinin (HA), is a primary target for antiviral intervention due to its essential roles in viral entry, specifically receptor binding and membrane fusion.[3][4][5] HA is a trimeric protein composed of a globular head domain, which contains the receptor-binding site, and a more conserved stem or stalk region.[6]
This compound is a small molecule inhibitor belonging to the sulfonamide class that has demonstrated potent and broad-spectrum activity against Group 1 influenza A viruses, including H1N1 (seasonal and pandemic strains) and highly pathogenic H5N1 avian influenza.[1][4] Notably, it is also effective against oseltamivir-resistant strains and exhibits a synergistic effect when used in combination with neuraminidase inhibitors like oseltamivir.[1][4] The mechanism of action of this compound is centered on the inhibition of HA-mediated membrane fusion, a critical step in the viral life cycle.[1][3][7]
The HA Stem Region: The Binding Site of this compound
The antiviral activity of this compound is intrinsically linked to its direct interaction with the stem region of the HA protein.[1][3] This region is a highly conserved domain across different influenza A subtypes, making it an attractive target for broadly neutralizing antibodies and small molecule inhibitors.[6][8]
Several lines of evidence confirm that this compound binds to the HA stem:
-
Competition with Monoclonal Antibody C179: this compound competes with the broadly neutralizing monoclonal antibody (MAb) C179 for binding to HA.[3][4] MAb C179 is known to bind to a conserved epitope in the HA stem region.[3]
-
Resistance Mutations: Viral resistance to this compound is conferred by mutations located in the HA stem region, specifically near the N-terminus of the HA2 subunit.[1][3][7][9]
-
Molecular Modeling: Molecular dynamics simulations have predicted a binding site for this compound within the HA stem loop region, which is consistent with experimental data.[1][3][7]
Mechanism of Action: Stabilization of the Pre-Fusion Conformation
The binding of this compound to the HA stem region inhibits viral entry by preventing the conformational changes in HA that are necessary for membrane fusion.[3][10] During natural infection, the acidic environment of the endosome triggers a dramatic and irreversible conformational rearrangement of the HA protein, exposing the fusion peptide and ultimately leading to the fusion of the viral and endosomal membranes.[3]
This compound disrupts this process by:
-
Binding to the HA Stem: The inhibitor docks into a pocket within the stem region of the HA trimer.[3]
-
Stabilizing the Pre-fusion State: This binding stabilizes the neutral-pH, pre-fusion conformation of HA.[3][10]
-
Inhibiting Low-pH Induced Conformational Changes: By stabilizing the pre-fusion state, this compound represses the acid-induced conformational changes that are a prerequisite for membrane fusion.[3][9][11]
This mechanism is supported by trypsin protection assays, which demonstrate that in the presence of this compound, the HA of Group 1 viruses is protected from trypsin digestion at low pH, indicating that the conformational change to the fusogenic state has been blocked.[3]
Quantitative Analysis of this compound Activity
The interaction of this compound with HA and its inhibitory effects have been quantified through various assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound for Influenza A Hemagglutinin
| HA Subtype (Group) | Dissociation Constant (Kd) | Reference(s) |
| H1 (Group 1) | 5.3 µM | [12] |
| H3 (Group 2) | > 100 µM | [12] |
Table 2: In Vitro Inhibitory Activity of this compound against Influenza A Virus
| Virus Strain | IC50 | Selectivity Index (SI) | Reference(s) |
| Influenza A/PR/8/34 (H1N1) | ~0.3 ± 0.2 µM | >20 to >200 | [3][4] |
| 2009 Pandemic H1N1 | Potent Inhibition | >20 to >200 | [1][4] |
| Avian Influenza H5N1 | Potent Inhibition | >20 to >200 | [1][4] |
| Oseltamivir-Resistant H1N1 | Potent Inhibition | >20 to >200 | [1][4] |
Table 3: Impact of Resistance Mutations on this compound Activity
| Virus Strain | Mutation(s) in HA Stem | Fold Increase in IC50 | Reference(s) |
| MBX2546r A/PR/8/34 | N50D | >10 | [3] |
| MBX2546r A/PR/8/34 | S226P | >10 | [3] |
| MBX2546r A/PR/8/34 | T33A + P294L | >10 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the activity of this compound.
Nuclear Magnetic Resonance (NMR) WaterLOGSY Binding Assay
This assay is used to detect the binding of small molecules to large proteins.
-
Principle: The Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY) experiment detects the transfer of magnetization from bulk water to the protein and subsequently to a binding ligand. A change in the sign of the ligand's NMR signal upon addition of the protein indicates binding.
-
Methodology:
-
A solution of this compound is prepared in a suitable buffer (e.g., phosphate-buffered saline).
-
A control 1D 1H NMR spectrum of this compound is acquired.
-
Recombinant HA protein (e.g., H1 or H3 subtype) is added to the this compound solution.[3]
-
A WaterLOGSY spectrum is acquired.
-
The phase of the this compound resonances is compared to the control spectrum. A positive phase indicates binding to the HA protein.[3]
-
Thermal Shift Assay (TSA)
TSA measures the thermal stability of a protein and can be used to assess ligand binding.
-
Principle: The binding of a ligand often increases the thermal stability of a protein, resulting in a higher melting temperature (Tm). The Tm is determined by monitoring the unfolding of the protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions as the protein denatures with increasing temperature.
-
Methodology:
-
Recombinant HA protein is mixed with a fluorescent dye (e.g., SYPRO Orange) in a buffered solution.
-
This compound is added to the experimental wells at various concentrations, while a control well contains the protein and dye without the compound.
-
The samples are heated in a real-time PCR instrument with a temperature gradient.
-
Fluorescence is monitored as a function of temperature.
-
The Tm is calculated as the midpoint of the unfolding transition. An increase in Tm in the presence of this compound indicates stabilization of the HA protein upon binding.[3]
-
Trypsin Protection Assay
This assay is used to assess the conformational state of HA.
-
Principle: The pre-fusion conformation of HA is resistant to digestion by trypsin. Upon exposure to low pH, HA undergoes a conformational change to a fusogenic state, which is susceptible to trypsin cleavage.[3] An inhibitor that stabilizes the pre-fusion state will protect HA from trypsin digestion even at low pH.
-
Methodology:
-
Influenza A virus is incubated with different concentrations of this compound at 37°C.[3]
-
The pH of the solution is lowered to ~5.0 to induce the conformational change.[3]
-
The solution is then neutralized.
-
Trypsin is added to the mixture.[3]
-
The reaction is stopped, and the samples are analyzed by SDS-PAGE and Western blotting using an anti-HA antibody.
-
Protection of the HA protein from cleavage in the presence of this compound indicates inhibition of the low-pH-induced conformational change.[3]
-
Generation and Characterization of Resistant Viruses
This protocol is used to identify the binding site of an antiviral compound and to understand potential resistance mechanisms.
-
Methodology:
-
Influenza A virus is serially passaged in cell culture (e.g., MDCK cells) in the presence of sub-optimal, increasing concentrations of this compound.
-
Virus clones that can replicate at higher concentrations of the inhibitor are isolated.
-
The HA gene of the resistant clones is sequenced to identify mutations.
-
The susceptibility of the resistant clones to this compound is quantified by plaque reduction or other infectivity assays to determine the IC50 value and confirm the resistance phenotype.[3]
-
Visualizing the Mechanism and Workflows
Diagrams are provided below to illustrate the signaling pathway of HA-mediated fusion and the experimental workflows used to study this compound.
Caption: Influenza A virus entry and fusion pathway, and the inhibitory mechanism of this compound.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound represents a promising class of influenza A virus inhibitors that target the highly conserved stem region of hemagglutinin.[1] Its mechanism of action, which involves the stabilization of the pre-fusion conformation of HA to prevent membrane fusion, has been well-characterized through a variety of biochemical and virological assays.[3] The identification of resistance mutations within the HA stem further validates this region as the direct target of this compound.[3][9] The data presented in this technical guide underscore the potential of the HA stem as a target for the development of broad-spectrum influenza antivirals and provide a solid foundation for further research and optimization of this compound and related compounds.
References
- 1. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 2. Preclinical and clinical developments for combination treatment of influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery [explorationpub.com]
- 6. Co-immunization with hemagglutinin stem immunogens elicits cross-group neutralizing antibodies and broad protection against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influenza hemagglutinin (HA) stem region mutations that stabilize or destabilize the structure of multiple HA subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for MBX2546: An In Vitro Inhibitor of Influenza A Virus Entry
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBX2546 is a novel, small-molecule inhibitor of influenza A virus entry with a sulfonamide scaffold.[1] It demonstrates potent antiviral activity against a broad spectrum of influenza A viruses, including pandemic H1N1, highly pathogenic avian influenza (HPAI) H5N1, and oseltamivir-resistant strains.[1] The mechanism of action of this compound is the specific inhibition of the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells.[1][2][3] These application notes provide detailed protocols for the in vitro characterization of this compound and similar HA-targeting antiviral compounds.
Mechanism of Action
This compound targets the HA protein of influenza A virus, specifically binding to the stem region of the HA trimer.[1][2][3] This binding event stabilizes the pre-fusion conformation of HA.[2][3] During viral entry, the influenza virus is taken into the host cell via an endosome. The endosome becomes acidified, which typically triggers a conformational change in HA, exposing a fusion peptide that mediates the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm. This compound's stabilization of the pre-fusion HA conformation prevents this low-pH-induced conformational change, thereby inhibiting viral fusion and subsequent infection.[1][2][4] this compound is a Group 1 HA-specific inhibitor, with activity against H1 and H5 subtypes.[3]
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against influenza A virus.
| Parameter | Value | Virus/Target | Notes |
| IC50 | 0.3 µM | Influenza A/PR/8/34 (H1N1) | Concentration for 50% inhibition of viral replication.[3][5] |
| Binding Affinity (Kd) | 5.3 µM | H1 Hemagglutinin | Dissociation constant for binding to Group 1 HA.[6] |
| Binding Affinity (Kd) | > 100 µM | H3 Hemagglutinin | Demonstrates specificity for Group 1 HA over Group 2.[6] |
| Selectivity Index (SI) | >20 to 200 | Various Influenza A Strains | The ratio of cytotoxic concentration to effective concentration.[1] |
| Synergy with Oseltamivir | 36 µM2 % | Influenza A Virus | At 95% confidence, indicating synergistic antiviral effects.[1] |
Experimental Protocols
A general workflow for the in vitro characterization of an HA inhibitor like this compound is outlined below.
Protocol 1: Antiviral Activity Assessment by Cytopathic Effect (CPE) Reduction Assay
This assay determines the concentration of this compound required to inhibit virus-induced cell death.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements (e.g., 10% FBS, penicillin/streptomycin)
-
Influenza A virus stock (e.g., A/PR/8/34 H1N1)
-
This compound stock solution (in DMSO)
-
TPCK-treated trypsin
-
96-well cell culture plates
-
Crystal Violet staining solution (0.5% in 20% methanol)
Procedure:
-
Seed MDCK cells in 96-well plates at a density that forms a confluent monolayer overnight (e.g., 4 x 105 cells/mL).[7] Incubate at 37°C, 5% CO2.
-
On the following day, wash the cell monolayer with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of this compound in infection medium (DMEM with TPCK-treated trypsin and without FBS).
-
Pre-incubate the diluted compound with an equal volume of influenza virus (at a desired multiplicity of infection, MOI) for 1 hour at 37°C.
-
Add the virus-compound mixture to the MDCK cells. Include "virus control" (virus, no compound) and "cell control" (no virus, no compound) wells.
-
Incubate the plates for 48-72 hours at 37°C, 5% CO2, or until CPE is observed in ~90% of the virus control wells.
-
Remove the medium and fix the cells with 10% formalin for 20 minutes.
-
Stain the cells with Crystal Violet solution for 15-20 minutes.
-
Wash the plates with water and allow them to dry.
-
Solubilize the dye with methanol and read the absorbance at ~570 nm.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of CPE inhibition versus the log of the compound concentration.
Protocol 2: Target Engagement by Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) NMR
This NMR-based method confirms the direct binding of this compound to the HA protein.
Materials:
-
Purified recombinant HA protein (e.g., H1 or H5 subtype)
-
This compound
-
NMR buffer (e.g., 20 mM PBS, pH 7.2 in 90% H2O/10% D2O)
-
NMR spectrometer
Procedure:
-
Dissolve this compound to a final concentration of approximately 50 µM in the NMR buffer.[3]
-
Acquire a 1D 1H NMR spectrum of the compound alone to serve as a reference.
-
Prepare a sample containing this compound (50 µM) and the HA protein (e.g., 0.2 µM).[3]
-
Perform the WaterLOGSY experiment. This experiment selectively irradiates the bulk water signal. Magnetization is transferred from water to the protein and then to the bound ligand.
-
Analyze the resulting spectrum. Ligands that bind to the protein will show NMR signals with an opposite phase to those of non-binding molecules due to the nuclear Overhauser effect (NOE) transfer. A change in the sign or intensity of the ligand's peaks upon addition of the protein indicates binding.
Protocol 3: Mechanism of Action - Trypsin Susceptibility Assay
This assay demonstrates that this compound stabilizes HA in its pre-fusion conformation, making it resistant to trypsin digestion after exposure to low pH.
Materials:
-
Influenza A virus (e.g., A/PR/8/34 H1N1)
-
This compound
-
Low pH buffer (e.g., citrate buffer, pH 5.0)
-
Neutralization buffer (e.g., Tris-HCl, pH 7.5)
-
TPCK-treated trypsin
-
SDS-PAGE gels and Western blot reagents
-
Anti-HA1 antibody
Procedure:
-
Incubate the influenza virus with this compound (e.g., at 5 µM and 10 µM) or a vehicle control (DMSO) at 37°C for 15 minutes.[3]
-
Expose the virus-compound mixture to a low pH buffer for a short period (e.g., 15 minutes at 37°C) to simulate endosomal acidification.[3]
-
Neutralize the mixture with a neutralization buffer.
-
Add TPCK-treated trypsin (e.g., 10 mg/ml) and incubate at 37°C for 1 hour.[3] The native, pre-fusion HA is resistant to trypsin, while the acid-triggered, post-fusion conformation is susceptible to cleavage.
-
Stop the reaction by adding a sample loading buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with an anti-HA1 antibody.
-
A protected HA1 band in the presence of this compound, despite the acid shock, indicates that the compound inhibited the low-pH-induced conformational change.[3]
Protocol 4: Mechanism of Action - Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the increase in the thermal stability of the HA protein upon ligand binding.
Materials:
-
Purified recombinant HA protein
-
This compound
-
SYPRO Orange dye (or similar fluorescent dye)
-
Buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl)
-
Real-Time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Prepare a reaction mixture containing the HA protein (e.g., 0.5 mg/mL), SYPRO Orange dye, and varying concentrations of this compound in a 96-well PCR plate.[8]
-
Include a no-ligand control (DMSO).
-
Place the plate in a Real-Time PCR instrument.
-
Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C at a rate of 1°C/min).[8]
-
Monitor the fluorescence of the SYPRO Orange dye. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melt curve.
-
A positive shift in the Tm in the presence of this compound indicates that the compound binds to and stabilizes the HA protein.[2]
References
- 1. NMR waterLOGSY as An Assay in Drug Development Programmes for Detecting Protein-Ligand Interactions–NMR waterLOGSY [bio-protocol.org]
- 2. 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. NMR waterLOGSY as An Assay in Drug Development Programmes for Detecting Protein-Ligand Interactions–NMR waterLOGSY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of hemagglutination inhibition, single radial hemolysis, virus neutralization assays, and ELISA to detect antibody levels against seasonal influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.dal.ca [cdn.dal.ca]
- 7. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for MBX2546 in Cell-Based Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBX2546 is a novel small molecule inhibitor of influenza A virus entry. It exhibits potent antiviral activity against a range of influenza A strains, including pandemic H1N1, highly pathogenic avian influenza (HPAI) H5N1, and oseltamivir-resistant strains[1]. This compound specifically targets the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells[1][2].
Mechanism of Action:
This compound functions by binding to the stem region of Group 1 hemagglutinin trimers (e.g., H1 and H5 subtypes)[1][2]. This binding stabilizes the pre-fusion conformation of HA. The stabilized HA is unable to undergo the low-pH-induced conformational changes that are essential for the fusion of the viral envelope with the endosomal membrane of the host cell[1][2]. By preventing this fusion event, this compound effectively blocks the entry of the viral genome into the host cell cytoplasm, thus inhibiting viral replication at an early stage[1][2].
Data Presentation
Antiviral Activity and Cytotoxicity
The antiviral potency of this compound is quantified by its 50% inhibitory concentration (IC50), while its effect on host cell viability is measured by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.
| Parameter | Virus Strain/Cell Line | Value | Assay Type |
| IC50 | Influenza A/PR/8/34 (H1N1) | ~0.3 ± 0.2 µM | CPE Inhibition |
| IC50 Range | Various Influenza A strains | 0.3 - 5.9 µM | Not Specified |
| CC50 | MDCK (Madin-Darby Canine Kidney) | >100 µM | MTS Assay |
| Selectivity Index (SI) | Various Influenza A strains | >20 - 200 | Not Specified |
Binding Affinity
The binding affinity of this compound to its target, the hemagglutinin protein, has been determined using biophysical methods.
| Parameter | Target Protein | Value | Method |
| Kd | H1 Hemagglutinin | 5.3 µM | Not Specified |
| Kd | H3 Hemagglutinin | >100 µM | Not Specified |
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the concentration of this compound required to protect host cells from virus-induced cell death.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
TPCK-Trypsin
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or crystal violet)
-
Plate reader
Protocol:
-
Cell Seeding: Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium (DMEM supplemented with 1% FBS and TPCK-Trypsin). Recommended starting concentration range: 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-compound control.
-
Infection: When cells are confluent, remove the growth medium and infect with influenza A virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Treatment: Immediately after infection, add the prepared dilutions of this compound to the respective wells.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Quantification of Cell Viability:
-
MTS Assay: Add MTS reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
Crystal Violet Staining: Gently wash the cells with PBS, fix with 10% formalin, and stain with 0.5% crystal violet solution. After washing and drying, solubilize the stain and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the cell control (100% viability) and virus control (0% viability). Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay measures the ability of this compound to inhibit the formation of viral plaques, which represent areas of virus-induced cell lysis.
Materials:
-
MDCK cells
-
Influenza A virus stock
-
DMEM
-
FBS
-
TPCK-Trypsin
-
This compound stock solution (in DMSO)
-
Agarose or Avicel overlay medium
-
6-well or 12-well cell culture plates
-
Crystal violet solution
Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza A virus stock to obtain a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the diluted virus. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay and Treatment: Prepare the overlay medium (e.g., 2x DMEM mixed with 1.2% Avicel or low-melting-point agarose) containing various concentrations of this compound and TPCK-Trypsin. Recommended concentration range for this compound: 0.01 µM to 10 µM. After the adsorption period, remove the virus inoculum and add the overlay medium containing the compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin and then stain with 0.5% crystal violet. Gently wash the plates with water to remove excess stain.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. Determine the IC50 value from a dose-response curve.
Trypsin Digestion Assay for HA Conformational Change
This biochemical assay assesses the ability of this compound to prevent the low-pH-induced conformational change of HA by measuring its resistance to trypsin digestion.
Materials:
-
Purified influenza A virus
-
This compound stock solution (in DMSO)
-
PBS (pH 7.4)
-
Acetate buffer (pH 5.0)
-
TPCK-Trypsin
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Anti-HA antibody
Protocol:
-
Compound Incubation: Incubate purified influenza A virus with different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (DMSO) at 37°C for 30 minutes.
-
Acid Treatment: Lower the pH of the virus-compound mixture to 5.0 by adding acetate buffer and incubate for 15 minutes at 37°C to induce the conformational change of HA. A neutral pH control should be included.
-
Neutralization: Neutralize the mixture by adding a suitable buffer to bring the pH back to 7.4.
-
Trypsin Digestion: Add TPCK-Trypsin to the samples and incubate at 37°C for 30 minutes. The pre-fusion form of HA is resistant to trypsin, while the post-fusion conformation is susceptible to cleavage.
-
SDS-PAGE and Western Blot: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Detection: Probe the membrane with an anti-HA antibody to visualize the HA protein and its cleavage products.
-
Data Analysis: Analyze the resulting bands. A reduction in the appearance of HA cleavage products in the presence of this compound at low pH indicates the stabilization of the pre-fusion conformation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: CPE inhibition assay workflow.
Caption: Plaque reduction assay workflow.
References
Application Notes and Protocols: Determining the IC50 of MBX2546 in MDCK Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
MBX2546 is a novel and potent small-molecule inhibitor of influenza A virus entry.[1][2][3][4] Its mechanism of action involves binding to the stem region of the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells.[1][2][3][5] This binding event stabilizes the pre-fusion conformation of HA, thereby preventing the low-pH-induced conformational changes within the endosome that are essential for the fusion of the viral and endosomal membranes.[1][2][3][5] By blocking this key step, this compound effectively inhibits viral replication. This application note provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of this compound in Madin-Darby Canine Kidney (MDCK) cells, a commonly used cell line for influenza virus research.[6][7]
Data Presentation
Table 1: Antiviral Activity of this compound against Influenza A/PR/8/34 (H1N1) in MDCK Cells
| Compound | Virus Strain | Cell Line | Assay Method | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | A/PR/8/34 (H1N1) | MDCK | Plaque Reduction Assay | 0.3 ± 0.2 | >20-200 (depending on strain) | >67 | [3] |
Signaling Pathway and Mechanism of Action
This compound does not directly interact with host cell signaling pathways but rather targets a viral protein. The diagram below illustrates the mechanism by which this compound inhibits influenza A virus entry into the host cell.
Caption: Mechanism of this compound action.
Experimental Protocols
This section details the necessary protocols for determining the IC50 of this compound in MDCK cells. Two common methods are described: the Plaque Reduction Assay and the MTT Assay for assessing cell viability.
Cell and Virus Culture
-
MDCK Cell Culture:
-
Culture Madin-Darby Canine Kidney (MDCK) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
-
Influenza Virus Propagation:
-
Propagate influenza A virus stocks (e.g., A/Puerto Rico/8/34 (H1N1)) in the allantoic fluid of 10-day-old embryonated chicken eggs or in MDCK cells.[8]
-
Titer the virus stock using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay to determine the viral titer in plaque-forming units per milliliter (PFU/mL) or TCID50/mL.
-
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 of this compound.
References
- 1. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound. | Semantic Scholar [semanticscholar.org]
- 6. Distinct susceptibility and applicability of MDCK derivatives for influenza virus research | PLOS One [journals.plos.org]
- 7. A humanized MDCK cell line for the efficient isolation and propagation of human influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and Characterization of a Madin-Darby Canine Kidney Reporter Cell Line for Influenza A Virus Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Antiviral Efficacy of MBX2546 Against Influenza A Virus Using a Plaque Reduction Assay
For Research Use Only.
Introduction
Influenza A virus remains a significant global health concern, necessitating the development of novel antiviral therapeutics. MBX2546 is a promising small molecule inhibitor that has been identified as a potent antiviral agent against a broad spectrum of influenza A viruses, including pandemic and highly pathogenic strains.[1] This compound exhibits a novel mechanism of action, targeting the hemagglutinin (HA) glycoprotein on the viral envelope.[2][3][4][5] Specifically, this compound binds to the stem region of the HA trimer, stabilizing the protein and preventing the low-pH-induced conformational changes that are essential for viral and host membrane fusion within the endosome.[1][2][3][5] This inhibition of membrane fusion effectively halts the viral life cycle at an early stage.
The plaque reduction assay is a widely used and robust method for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds.[6][7][8] This application note provides a detailed protocol for performing a plaque reduction assay to determine the 50% effective concentration (EC50) of this compound against an influenza A virus strain.
Principle of the Assay
The plaque reduction assay measures the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death and viral replication within a confluent monolayer of susceptible host cells.[6][7] In this assay, a known concentration of influenza A virus is incubated with serial dilutions of this compound before being added to a monolayer of Madin-Darby Canine Kidney (MDCK) cells. After an incubation period to allow for viral entry, the cells are overlaid with a semi-solid medium, which restricts the spread of progeny virions to adjacent cells, thereby localizing the infection and leading to the formation of distinct plaques.[9] The number of plaques is then counted, and the reduction in plaque number in the presence of this compound compared to a no-compound control is used to determine the antiviral activity of the compound.
Materials and Reagents
-
This compound (prepare a stock solution in DMSO)
-
Influenza A virus stock of known titer (e.g., A/Puerto Rico/8/34 (H1N1))
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Virus Growth Medium (VGM): DMEM supplemented with 1 µg/mL TPCK-treated trypsin, 1% Penicillin-Streptomycin
-
Overlay Medium: 2X DMEM, 2% Low-Melting-Point (LMP) Agarose, 1 µg/mL TPCK-treated trypsin, 1% Penicillin-Streptomycin
-
Crystal Violet Staining Solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well tissue culture plates
-
Sterile, disposable laboratory plasticware (pipettes, tubes, etc.)
-
Humidified CO2 incubator (37°C, 5% CO2)
Experimental Protocol
Day 1: Seeding of MDCK Cells
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed the MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the following day (e.g., 5 x 10^5 cells/well for a 6-well plate).
-
Incubate the plates overnight in a humidified CO2 incubator at 37°C.
Day 2: Virus Infection and Compound Treatment
-
Prepare serial dilutions of this compound in Virus Growth Medium (VGM). A typical starting concentration for this compound could be in the low micromolar range, with 2-fold or 3-fold serial dilutions. Also, prepare a no-compound control (VGM with the same concentration of DMSO as the highest this compound concentration) and a cell control (VGM only).
-
Dilute the influenza A virus stock in VGM to a concentration that will yield 50-100 plaque-forming units (PFU) per well.
-
In separate tubes, mix equal volumes of the diluted virus and each this compound dilution (and controls). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Aspirate the growth medium from the confluent MDCK cell monolayers and wash once with sterile PBS.
-
Inoculate the cell monolayers with the virus-compound mixtures (200-400 µL per well for a 6-well plate).
-
Incubate the plates for 1 hour at 37°C in a humidified CO2 incubator, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum and prevent the monolayer from drying out.
Day 2: Agarose Overlay
-
While the cells are incubating with the virus, prepare the overlay medium. Melt the 2% LMP agarose in a microwave or water bath and cool to 42°C. Mix equal volumes of the 2% LMP agarose and 2X DMEM (pre-warmed to 37°C) containing TPCK-treated trypsin and Penicillin-Streptomycin. Keep the overlay medium at 42°C.
-
Aspirate the inoculum from the cell monolayers.
-
Carefully add 2 mL of the overlay medium to each well of a 6-well plate (1 mL for a 12-well plate). Pipette slowly down the side of the well to avoid disturbing the cell monolayer.
-
Allow the agarose to solidify at room temperature for 20-30 minutes.
-
Incubate the plates at 37°C in a humidified CO2 incubator for 48-72 hours, or until plaques are visible.
Day 4-5: Plaque Visualization and Counting
-
After the incubation period, fix the cells by adding 1 mL of 10% formaldehyde to each well and incubating for at least 4 hours at room temperature.
-
Carefully remove the agarose plugs. This can be done by gently running a spatula or pipette tip around the edge of the well and lifting the plug.
-
Wash the cell monolayers with water.
-
Add 1 mL of crystal violet staining solution to each well and incubate for 15-20 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
Data Analysis
-
Calculate the average number of plaques for each concentration of this compound and the no-compound control.
-
Determine the percentage of plaque inhibition for each concentration using the following formula:
% Plaque Inhibition = [1 - (Average plaques in test well / Average plaques in control well)] x 100
-
Plot the percentage of plaque inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the EC50 value, which is the concentration of this compound that inhibits plaque formation by 50%.
Data Presentation
Table 1: Antiviral Activity of this compound against Influenza A Virus
| This compound Concentration (µM) | Average Plaque Count | % Plaque Inhibition |
| 0 (Virus Control) | 85 | 0 |
| 0.01 | 78 | 8.2 |
| 0.03 | 65 | 23.5 |
| 0.1 | 43 | 49.4 |
| 0.3 | 21 | 75.3 |
| 1.0 | 5 | 94.1 |
| 3.0 | 0 | 100 |
| 10.0 | 0 | 100 |
| EC50 (µM) | \multicolumn{2}{ | c |
Note: The data presented in this table is representative and may vary depending on the influenza A virus strain, cell line, and specific experimental conditions.
Visualizations
Caption: Workflow of the Plaque Reduction Assay for this compound.
Caption: Mechanism of Action of this compound.
References
- 1. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound. | Semantic Scholar [semanticscholar.org]
- 4. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 8. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 9. Influenza virus plaque assay [protocols.io]
Application Notes and Protocols for Studying Hemagglutinin-Mediated Membrane Fusion Using MBX2546
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses pose a significant global health threat, driven by the emergence of drug-resistant strains. The influenza virus glycoprotein hemagglutinin (HA) is a critical component for viral entry into host cells, mediating both receptor binding and membrane fusion, making it a prime target for antiviral drug development. MBX2546 is a novel small molecule inhibitor with a sulfonamide scaffold that specifically targets the HA protein of influenza A viruses.[1] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying HA-mediated membrane fusion.
This compound has demonstrated potent and selective inhibitory activity against a broad spectrum of influenza A viruses, including pandemic H1N1/2009, highly pathogenic avian influenza (HPAI) H5N1, and oseltamivir-resistant strains.[1] Its mechanism of action involves binding to the stem region of the HA trimer, which stabilizes the prefusion conformation of HA and prevents the low-pH-induced conformational changes necessary for the fusion of viral and endosomal membranes.[1][2][3][4][5] This inhibitory action makes this compound a valuable research tool for elucidating the intricacies of influenza virus entry and a promising starting point for the development of new therapeutic agents.
Data Presentation
Quantitative Antiviral Activity of this compound
The antiviral efficacy of this compound has been quantified against various influenza A virus strains. The 50% inhibitory concentration (IC50) and the selectivity index (SI) are key metrics presented below. The IC50 value represents the concentration of this compound required to inhibit viral replication by 50%, while the SI (calculated as CC50/IC50) provides a measure of the compound's therapeutic window.
| Influenza A Virus Strain | IC50 (µM) | Selectivity Index (SI) | Reference |
| A/PR/8/34 (H1N1) | ~0.3 ± 0.2 | >20 to 200 | |
| 2009 pandemic A/H1N1/2009 | Data not specified | >20 to 200 | |
| Highly pathogenic A/H5N1 | Data not specified | >20 to 200 | [1] |
| Oseltamivir-resistant A/H1N1 | Data not specified | >20 to 200 | [1] |
Note: Specific IC50 values for all listed strains were not detailed in the provided search results, but the SI values indicate potent and selective activity.
Binding Affinity of this compound to Hemagglutinin
The binding affinity of this compound to different HA subtypes highlights its specificity for Group 1 HA.
| Hemagglutinin Subtype | Dissociation Constant (Kd) (µM) | Reference |
| H1 Hemagglutinin | 5.3 | [6] |
| H3 Hemagglutinin | > 100 | [6] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of influenza virus entry and the inhibitory action of this compound.
Caption: Mechanism of this compound inhibition of HA-mediated fusion.
Experimental Protocols
Trypsin Digestion Assay to Monitor HA Conformational Change
This assay is used to determine if this compound can prevent the low-pH-induced conformational change in HA, which renders it susceptible to trypsin digestion.[7][5]
Materials:
-
Influenza A virus (e.g., A/PR/8/34 H1N1)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acidic buffer (e.g., PBS, pH 5.0)
-
Neutralization buffer (e.g., PBS, pH 8.0)
-
Trypsin (10 mg/ml stock solution)
-
SDS-PAGE gels (10% Tris-glycine)
-
Western blot apparatus
-
Anti-HA1 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Incubate influenza virus with varying concentrations of this compound (e.g., 5 µM and 10 µM) or DMSO (vehicle control) at 37°C for 15 minutes.[7]
-
Induce a conformational change by lowering the pH to 5.0 with an acidic buffer and incubate for a specified time (e.g., 15 minutes at 37°C).[7]
-
Neutralize the mixture with a neutralization buffer.[7]
-
Add trypsin to a final concentration of 10 µg/ml and incubate at 37°C for 1 hour.[7]
-
Stop the reaction by adding a sample loading buffer and boiling the samples.
-
Separate the protein lysates by 10% SDS-PAGE.
-
Transfer the proteins to a PVDF membrane for Western blotting.
-
Probe the membrane with an anti-HA1 primary antibody, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
Expected Results: In the absence of this compound, the HA1 subunit will be digested by trypsin at low pH. In the presence of effective concentrations of this compound, the HA1 subunit will be protected from digestion, indicating that the compound stabilized the prefusion conformation of HA.[7]
Generation of this compound-Resistant Influenza Viruses
This protocol describes the selection of influenza virus mutants that are resistant to this compound, which is crucial for identifying the compound's binding site on the HA protein.[7]
Materials:
-
Influenza A virus (e.g., A/PR/8/34 H1N1)
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium (e.g., DMEM with supplements)
-
This compound
-
Plaque assay materials (agarose overlay, crystal violet)
-
Viral RNA extraction kit
-
RT-PCR reagents
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Infect MDCK cells with influenza A virus in the presence of this compound at its IC50 concentration (e.g., 0.3 µM for A/PR/8/34).[7]
-
Monitor the cells for cytopathic effect (CPE). When CPE is observed, harvest the virus-containing supernatant.
-
Use the harvested supernatant to infect a new flask of MDCK cells, doubling the concentration of this compound.[7]
-
Repeat this serial passage with increasing concentrations of this compound until the virus can replicate at a significantly higher concentration (e.g., 2.4 µM).[7]
-
Purify the resistant virus population by two rounds of plaque purification in the presence of the selection concentration of this compound.
-
Amplify the plaque-purified resistant virus clones.
-
Extract viral RNA from the resistant clones and the wild-type virus.
-
Perform RT-PCR to amplify the HA gene.
-
Sequence the HA gene to identify mutations that confer resistance to this compound.[7]
Expected Results: Sequencing of the HA gene from resistant viruses is expected to reveal mutations in the stem region of HA, providing evidence for the binding site of this compound.[7]
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing antiviral compounds like this compound that target viral entry.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a high-throughput assay to detect antibody inhibition of low pH induced conformational changes of influenza virus hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel inhibitor targeting influenza A virus group 2 hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. Influenza Virus-Mediated Membrane Fusion: Determinants of Hemagglutinin Fusogenic Activity and Experimental Approaches for Assessing Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detecting MBX2546 Binding to Influenza Hemagglutinin using WaterLOGSY NMR
Introduction
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) is a powerful nuclear magnetic resonance (NMR) technique for detecting the binding of small molecules to larger macromolecules, such as proteins.[1][2][3][4] This method is particularly advantageous for screening compound libraries and validating hits due to its sensitivity and the fact that it observes the ligand's NMR signals, which are typically sharper and less complex than the protein's signals.[1] The experiment relies on the transfer of magnetization from bulk water molecules to the ligand via the protein. When a ligand binds to a protein, it tumbles in solution at the slower rate of the protein, leading to a change in the sign of the Nuclear Overhauser Effect (NOE) compared to the unbound state.[3] This results in NMR signals of opposite phase for binding versus non-binding compounds, providing a clear indication of interaction.[3][5]
MBX2546 is a novel small molecule inhibitor of the influenza A virus that has been shown to bind to the hemagglutinin (HA) protein, a critical component for viral entry into host cells.[6][7][8][9] Specifically, this compound targets the stem region of the HA trimer and inhibits the low-pH-induced conformational changes necessary for membrane fusion.[6][7] This application note provides a detailed protocol for utilizing the WaterLOGSY NMR experiment to demonstrate and characterize the binding of this compound to the influenza HA protein.
Principle of the WaterLOGSY Experiment
The WaterLOGSY experiment selectively irradiates the bulk water signal. This magnetization is transferred to the protein through exchange with labile protein protons and through cross-relaxation with protein-bound water molecules.[4] If a small molecule (ligand) binds to the protein, this magnetization is further transferred from the protein to the bound ligand. Due to the slow tumbling of the protein-ligand complex, the transferred NOE is negative. When the ligand dissociates, it retains this negative NOE, resulting in negative signals in the WaterLOGSY spectrum.[5] Conversely, non-binding ligands will show a positive NOE from direct interaction with bulk water, resulting in positive signals.[3] Therefore, a sign change in the ligand's NMR signals from positive (in the absence of the protein) to negative (in the presence of the protein) is indicative of binding.
Experimental Protocol
This protocol outlines the necessary steps for preparing samples and acquiring and processing WaterLOGSY NMR data to show the binding of this compound to the influenza hemagglutinin (HA) protein.
I. Materials and Reagents
-
This compound: Stock solution in deuterated dimethyl sulfoxide (DMSO-d6).
-
Influenza Hemagglutinin (HA) Protein: Purified and buffer-exchanged into an appropriate NMR buffer. The HA protein should be of a group 1 subtype, such as from H1N1 or H5N1 strains, which are known targets of this compound.[7]
-
NMR Buffer: e.g., 50 mM sodium phosphate, pH 7.4, in 90% H₂O / 10% D₂O.[1][10]
-
NMR Tubes: High-quality 5 mm NMR tubes.
II. Sample Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO-d6.
-
HA Protein Stock Solution: Prepare a concentrated stock solution of the HA protein (e.g., 100 µM) in the NMR buffer. Ensure the protein is stable and soluble at this concentration.
-
NMR Samples: Prepare two NMR samples in parallel:
-
Sample A (Control):
-
To a final volume of 500 µL in an NMR tube, add the NMR buffer (90% H₂O / 10% D₂O).
-
Add this compound from the stock solution to a final concentration of 200 µM. The final DMSO-d6 concentration should be kept low (e.g., ≤ 2%) to minimize buffer effects.[11]
-
-
Sample B (Protein + Ligand):
-
To a final volume of 500 µL in an NMR tube, add the NMR buffer.
-
Add the HA protein stock solution to a final concentration of 10 µM.[11]
-
Add this compound from the stock solution to a final concentration of 200 µM.
-
-
-
Gently mix the contents of each NMR tube and allow them to equilibrate at the experimental temperature for at least 5 minutes before data acquisition.
III. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity.[1][10]
-
Temperature: Set the experiment temperature to 298 K (25 °C).[1][10]
-
1D ¹H Reference Spectra: Acquire a standard 1D ¹H spectrum for both Sample A and Sample B to confirm the presence and chemical shifts of this compound. Use a water suppression pulse sequence such as excitation sculpting.[4]
-
WaterLOGSY Experiment:
-
Use a standard WaterLOGSY pulse sequence (e.g., ephogsygpno.2 on Bruker spectrometers).[5]
-
Key Parameters:
-
Mixing Time (NOE mixing time): A mixing time of 1.0-1.5 seconds is a good starting point.[11][12]
-
Water Suppression: Utilize a water suppression scheme like excitation sculpting with gradients.[11]
-
Number of Scans: Acquire a sufficient number of scans (e.g., 128 or 256) to achieve a good signal-to-noise ratio.[3][11]
-
-
Acquire WaterLOGSY spectra for both Sample A and Sample B using identical experimental parameters.
-
IV. Data Processing and Analysis
-
Processing: Process the acquired WaterLOGSY spectra using an appropriate NMR software (e.g., TopSpin, NMRPipe). Apply a line broadening of 1 Hz.[13]
-
Phasing:
-
Interpretation:
-
In the spectrum of Sample B, if the signals corresponding to this compound are inverted (negative), this indicates binding to the HA protein.[5][13]
-
The intensity of the negative WaterLOGSY signals can provide qualitative information about the binding affinity and the proximity of different parts of the ligand to the protein.
-
Data Presentation
The quantitative data from the WaterLOGSY experiment can be summarized in a table to compare the signal intensities and determine the binding effect.
| This compound Proton | Chemical Shift (ppm) | WaterLOGSY Signal Phase (Control Sample A) | WaterLOGSY Signal Phase (Protein Sample B) | Binding Indication |
| Proton 1 | δ₁ | Positive | Negative | Binding |
| Proton 2 | δ₂ | Positive | Negative | Binding |
| ... | ... | ... | ... | ... |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for WaterLOGSY NMR experiment to detect this compound and HA protein binding.
Signaling Pathway Diagram
Caption: Principle of WaterLOGSY NMR for detecting ligand binding.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. cdn.dal.ca [cdn.dal.ca]
- 4. 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR waterLOGSY as An Assay in Drug Development Programmes for Detecting Protein-Ligand Interactions–NMR waterLOGSY [bio-protocol.org]
- 6. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 7. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protein-ligand binding affinity determination by the waterLOGSY method: An optimised approach considering ligand rebinding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Ligand-Based NMR Screening Methods to Characterize Small Molecule Binding to HIV-1 glycoprotein-41 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMR waterLOGSY as An Assay in Drug Development Programmes for Detecting Protein-Ligand Interactions–NMR waterLOGSY - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Probing the Interaction of MBX2546 with Influenza Hemagglutinin using a Thermal Shift Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral surface glycoprotein, Hemagglutinin (HA), is a primary target for drug development as it mediates the initial stages of infection, including receptor binding and membrane fusion.[1][2][3] MBX2546 is a novel small molecule inhibitor that specifically targets the HA protein of influenza A viruses.[1][2] It binds to the stem region of the HA trimer, stabilizing the protein and inhibiting the low-pH-induced conformational changes that are essential for viral and host membrane fusion.[1][4][5]
A thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is a powerful biophysical technique used to study protein stability and protein-ligand interactions.[6][7][8][9] The principle of the assay is that ligand binding often increases the thermal stability of a protein.[10][11] This change in stability is measured by monitoring the protein's melting temperature (Tm) in the presence and absence of the ligand. An increase in Tm (a positive ΔTm) is indicative of a stabilizing interaction.[12]
This application note provides a detailed protocol for performing a thermal shift assay to characterize the binding of this compound to recombinant influenza Hemagglutinin. The assay can be used to confirm target engagement, determine binding affinity (Kd), and screen for other potential HA inhibitors.
Mechanism of Action: this compound Inhibition of HA-Mediated Fusion
This compound exerts its antiviral activity by directly interacting with the Hemagglutinin protein. The inhibitor binds to a pocket in the HA stem region, a critical area for the protein's fusogenic activity.[1][4] This binding stabilizes the pre-fusion conformation of HA. During viral entry into a host cell via an endosome, the pH of the endosome drops, which normally triggers a dramatic conformational change in HA, exposing a fusion peptide and mediating the fusion of the viral and endosomal membranes.[5][13][14] By stabilizing the pre-fusion state, this compound prevents this essential conformational change, thereby blocking membrane fusion and subsequent viral genome release into the cytoplasm.[2][4][5]
Experimental Protocol
This protocol describes the use of DSF to measure the thermal stabilization of Group 1 recombinant HA (e.g., H1 or H5 subtype) upon binding to this compound.[4]
Materials and Reagents
-
Protein: Recombinant Influenza Hemagglutinin (H1 or H5 subtype), purified to ≥90%.
-
Ligand: this compound (MedChemExpress or other supplier).
-
Fluorescent Dye: SYPRO Orange Protein Gel Stain (e.g., Thermo Fisher Scientific).
-
Buffer: TSA Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5). All buffers should be filtered.
-
Consumables: 96-well or 384-well PCR plates (e.g., Bio-Rad #HSP9601), optical sealing film.[15]
-
Instrumentation: Real-Time PCR (qPCR) instrument capable of monitoring fluorescence over a temperature gradient (e.g., Bio-Rad CFX96, Applied Biosystems QuantStudio).[15][16]
Experimental Workflow
The overall workflow involves preparing the reagents, setting up the experimental plate with various concentrations of the ligand, running the thermal melt experiment on a qPCR instrument, and analyzing the resulting data to determine the melting temperatures and calculate the binding affinity.
Step-by-Step Procedure
1. Reagent Preparation:
-
Recombinant HA: Prepare a 2X working stock of HA in TSA buffer. The final concentration in the assay is typically 2-10 µM.
-
This compound: Prepare a 10 mM stock solution in 100% DMSO. From this, create a serial dilution series (e.g., 10 points, 1:2 dilution) in TSA buffer containing a final DMSO concentration equivalent to that in the highest ligand concentration well (e.g., 1-2%). A final concentration range of 0.1 µM to 100 µM for this compound is a good starting point.[4]
-
SYPRO Orange Dye: Prepare a 20X working stock from the commercial 5000X stock by diluting it in TSA buffer. The final concentration in the assay should be optimized, but 5X is a common starting point.[15][17]
2. Assay Setup (per 20 µL well in a 96-well plate):
-
Prepare a master mix of HA and SYPRO Orange dye.
-
In each well of the PCR plate, add 10 µL of the HA/dye master mix.
-
Add 10 µL of the this compound serial dilutions to the respective wells.
-
Controls:
-
Protein Only (No Ligand): Add 10 µL of TSA buffer (with equivalent DMSO) instead of the ligand solution. This is the reference for calculating ΔTm.
-
Buffer Only (No Protein): Add 10 µL of TSA buffer instead of the HA/dye mix to control for background fluorescence.
-
-
Seal the plate securely with optical sealing film and centrifuge briefly to collect the contents at the bottom of the wells.
3. Instrumentation and Data Collection:
-
Place the plate in the qPCR instrument.
-
Set up the thermal melt protocol:
-
Initial Hold: 25°C for 2 minutes.
-
Temperature Ramp: Increase the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.
-
Data Acquisition: Set the instrument to collect fluorescence data at each temperature increment (e.g., every 0.5°C). Use the appropriate channel for SYPRO Orange (e.g., FRET or ROX channel).[17]
-
4. Data Analysis:
-
Export the raw fluorescence data for each well.
-
Plot the negative first derivative of fluorescence with respect to temperature (-dF/dT) against temperature. The peak of this curve corresponds to the melting temperature (Tm).
-
Alternatively, fit the sigmoidal melt curve data to a Boltzmann equation to determine the Tm.
-
Calculate the thermal shift (ΔTm) for each ligand concentration: ΔTm = Tm (with ligand) - Tm (protein only) .
-
Plot ΔTm as a function of the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve to the following equation to determine the dissociation constant (Kd):
-
ΔTm = ΔTm_max * ([L] / (Kd + [L]))
-
Where [L] is the ligand concentration and ΔTm_max is the maximum shift at saturation.
-
Data Presentation and Expected Results
The binding of this compound to Group 1 HA is expected to cause a dose-dependent increase in the melting temperature.[4]
Table 1: Example Thermal Shift (ΔTm) Data for this compound with H1 HA
| [this compound] (µM) | Mean Tm (°C) | Standard Deviation | ΔTm (°C) |
| 0 (Protein Only) | 62.5 | ± 0.2 | 0.0 |
| 0.5 | 63.5 | ± 0.2 | 1.0 |
| 1.0 | 64.3 | ± 0.3 | 1.8 |
| 2.5 | 65.5 | ± 0.2 | 3.0 |
| 5.0 | 66.5 | ± 0.1 | 4.0 |
| 10.0 | 67.0 | ± 0.2 | 4.5 |
| 25.0 | 67.3 | ± 0.3 | 4.8 |
| 50.0 | 67.4 | ± 0.2 | 4.9 |
| 100.0 | 67.5 | ± 0.2 | 5.0 |
Note: These are representative data based on published results. Actual Tm values may vary depending on the specific HA construct, buffer conditions, and instrument.
Table 2: Summary of Binding Affinity
| Ligand | Target Protein | Method | Reported Kd |
| This compound | H1 Hemagglutinin | Thermal Shift Assay | 5.3 ± 0.2 µM[4] |
| This compound | H3 Hemagglutinin | Thermal Shift Assay | > 100 µM[18] |
The data indicates that this compound binds specifically to Group 1 HA (H1) and does not significantly stabilize Group 2 HA (H3), highlighting the inhibitor's specificity.[4][18]
Conclusion
The thermal shift assay is a robust, high-throughput method for characterizing the interaction between the antiviral inhibitor this compound and its target, influenza Hemagglutinin.[11][19] It provides a direct measure of target engagement and stabilization in a solution-based format. This protocol offers a detailed framework for researchers to confirm the binding mechanism of this compound, determine its binding affinity, and screen other small molecules for their potential to inhibit HA function.
References
- 1. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 2. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound. | Semantic Scholar [semanticscholar.org]
- 6. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 7. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axxam.com [axxam.com]
- 12. support.nanotempertech.com [support.nanotempertech.com]
- 13. Hemagglutinin Cleavability, Acid Stability, and Temperature Dependence Optimize Influenza B Virus for Replication in Human Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hemagglutinin Stability and Its Impact on Influenza A Virus Infectivity, Pathogenicity, and Transmissibility in Avians, Mice, Swine, Seals, Ferrets, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. prod-shared-star-protocols.s3.amazonaws.com [prod-shared-star-protocols.s3.amazonaws.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: MBX2546 in High-Throughput Screening for Antivirals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of MBX2546 in high-throughput screening (HTS) for identifying novel antiviral agents, particularly those targeting influenza A virus entry. Detailed protocols for both cell-based and biochemical HTS assays are provided, along with key quantitative data for this compound to serve as a reference.
Introduction
This compound is a novel small molecule inhibitor of influenza A virus with a well-characterized mechanism of action. It specifically targets the hemagglutinin (HA) glycoprotein, a critical component of the viral entry machinery.[1] By binding to the stem region of the HA trimer, this compound prevents the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes, thus halting the infection at an early stage.[1][2] Its potent and specific activity against a broad spectrum of influenza A strains, including pandemic and oseltamivir-resistant variants, makes it an excellent tool and reference compound for HTS campaigns aimed at discovering new anti-influenza therapies.[1][3]
Mechanism of Action: Targeting Influenza A Virus Entry
This compound inhibits the entry of influenza A virus into host cells. The canonical pathway of influenza virus entry involves receptor-mediated endocytosis, followed by fusion of the viral and endosomal membranes. This fusion is triggered by the acidic environment of the late endosome, which induces a conformational change in the HA protein. This compound binds to a conserved pocket in the stem region of HA, stabilizing it and preventing this fusogenic conformational change.[1][2]
References
- 1. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 2. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Influenza Virus Entry Mechanisms Using MBX2546
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A virus continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral entry process, a critical first step in the infection cycle, presents a promising target for antiviral intervention. MBX2546 is a novel small-molecule inhibitor that potently and selectively targets the influenza A virus hemagglutinin (HA) protein, a key player in viral entry.[1][2] These application notes provide detailed protocols and data for utilizing this compound as a tool to investigate the mechanisms of influenza virus entry and to evaluate its potential as an antiviral agent.
This compound specifically inhibits the HA-mediated membrane fusion step, a crucial process for the release of the viral genome into the host cell cytoplasm.[1][2][3] It achieves this by binding to the highly conserved stem region of the HA trimer, stabilizing its prefusion conformation.[4] This stabilization prevents the low pH-induced conformational changes that are essential for the fusion of the viral and endosomal membranes.[2][4][5]
Mechanism of Action of this compound
The antiviral activity of this compound is centered on its ability to interfere with the function of the influenza virus hemagglutinin (HA) protein. The following diagram illustrates the proposed mechanism of action:
Caption: Mechanism of this compound-mediated inhibition of influenza virus entry.
Quantitative Data
This compound exhibits potent antiviral activity against a range of influenza A virus strains, particularly those belonging to group 1 HA subtypes (e.g., H1N1, H5N1). Its efficacy is demonstrated by low micromolar to nanomolar 50% inhibitory concentrations (IC50) and a high selectivity index (SI), indicating minimal cytotoxicity.
| Compound | Virus Strain | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | A/PR/8/34 (H1N1) | CPE Assay | ~0.3 ± 0.2 | >100 | >333 | [4] |
| This compound | 2009 pandemic A/H1N1 | Not Specified | Potent | >100 | >20-200 | [2][6] |
| This compound | HPAI A/H5N1 | Not Specified | Potent | >100 | >20-200 | [2][6] |
| This compound | Oseltamivir-resistant A/H1N1 | Not Specified | Potent | >100 | >20-200 | [2][6] |
| MBX2598 (inactive analog) | A/PR/8/34 (H1N1) | CPE Assay | >25 | >100 | Not Determined | [4] |
Synergistic Effect with Oseltamivir:
This compound has been shown to exhibit a synergistic antiviral effect when used in combination with the neuraminidase inhibitor oseltamivir. This suggests that targeting both viral entry and egress can be a highly effective strategy for combating influenza virus infections. A significant volume of synergy (36 μM²% at 95% confidence) has been reported.[2]
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of this compound on influenza virus entry are provided below.
Viral Entry Inhibition Assay (Plaque Reduction Assay)
This assay is a gold standard for quantifying the inhibition of infectious virus production.
Caption: Workflow for the Plaque Reduction Assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A virus stock
-
This compound
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
-
12-well tissue culture plates
Protocol:
-
Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free DMEM.
-
In a separate plate, mix equal volumes of the diluted this compound and a known titer of influenza virus (e.g., 100 plaque-forming units (PFU)/100 µL). Incubate the virus-compound mixture at 37°C for 1 hour.
-
Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with 100 µL of the virus-compound mixture.
-
Incubate the plates at 37°C for 1 hour to allow for viral adsorption.
-
After the adsorption period, remove the inoculum and gently wash the cells with PBS.
-
Overlay the cells with 1 mL of overlay medium (e.g., 2X DMEM mixed with 1.2% Avicel or 0.6% agarose) containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the overlay and stain the cell monolayer with 0.1% crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. The IC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.
HA Conformational Change Inhibition Assay (Trypsin Digestion Assay)
This assay assesses the ability of this compound to prevent the low pH-induced conformational change in HA, which renders it susceptible to trypsin digestion.[4]
Caption: Workflow for the Trypsin Digestion Assay.
Materials:
-
Purified influenza A virus
-
This compound
-
Phosphate-Buffered Saline (PBS) at various pH values (e.g., 7.4 and 5.0)
-
TPCK-treated trypsin
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Anti-HA primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Incubate a preparation of influenza virus with varying concentrations of this compound (e.g., 5 µM and 10 µM) or a vehicle control (DMSO) at 37°C for 15 minutes.[4]
-
Lower the pH of the virus-compound mixture to 5.0 by adding a pre-determined amount of an acidic buffer (e.g., 1 M sodium acetate, pH 4.8) and incubate for 10 minutes at 37°C to induce the conformational change in HA.[7]
-
Neutralize the mixture to approximately pH 7.2 by adding a neutralizing buffer (e.g., 0.5 M Tris-HCl, pH 9.0).[7]
-
Add TPCK-treated trypsin to a final concentration of 10 µg/mL and incubate for 1 hour at 37°C.[4]
-
Stop the trypsin digestion by adding a loading buffer containing a reducing agent (e.g., SDS-PAGE sample buffer with DTT or β-mercaptoethanol) and heating the samples.
-
Separate the viral proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the HA1 subunit of HA, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
In the absence of this compound, the low pH-induced conformational change will make HA susceptible to trypsin digestion, resulting in the loss of the HA1 band. The presence of this compound will protect HA from this conformational change, and the HA1 band will be preserved.
HA Thermal Stability Assay (Thermal Shift Assay)
This assay measures the change in the melting temperature (Tm) of the HA protein in the presence of this compound, which is an indicator of ligand binding and protein stabilization.
Caption: Workflow for the Thermal Shift Assay.
Materials:
-
Recombinant influenza HA protein
-
SYPRO Orange protein gel stain (e.g., from Thermo Fisher Scientific)
-
This compound
-
Real-time PCR instrument capable of performing a melt curve analysis
-
Appropriate buffer (e.g., PBS, pH 7.4)
Protocol:
-
Prepare a master mix containing the recombinant HA protein and SYPRO Orange dye in the appropriate buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add serial dilutions of this compound or a vehicle control to the wells.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with fluorescence readings taken at regular intervals (e.g., every 0.5°C).
-
After the run, analyze the data to generate melt curves (fluorescence vs. temperature).
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the peak of the first derivative of the melt curve.
-
A positive shift in the Tm in the presence of this compound indicates that the compound binds to and stabilizes the HA protein. The magnitude of the shift can be used to estimate the binding affinity.[4]
Conclusion
This compound is a valuable research tool for dissecting the molecular mechanisms of influenza virus entry. The protocols and data presented here provide a framework for researchers to utilize this potent inhibitor in their studies. By specifically targeting the HA-mediated membrane fusion process, this compound offers a unique approach to understanding and potentially combating influenza A virus infections. Its synergistic activity with existing antiviral drugs further highlights its potential in combination therapies.
References
- 1. Rapid Assessment of Neutralizing Antibodies Using Influenza Viruses with a Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 3. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Universal stabilization of the influenza hemagglutinin by structure-based redesign of the pH switch regions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MBX2546 Antiviral Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBX2546 is a novel and potent small molecule inhibitor of influenza A virus entry. It targets the stem region of hemagglutinin (HA), a viral surface glycoprotein essential for attachment to and fusion with host cells. Specifically, this compound is effective against group 1 influenza A viruses, which include seasonal H1N1 and highly pathogenic H5N1 strains.[1][2] The compound functions by stabilizing the prefusion conformation of HA, thereby preventing the pH-induced conformational changes required for the fusion of the viral and endosomal membranes.[1][2] This mechanism of action makes this compound a valuable candidate for antiviral drug development, particularly in the context of emerging drug resistance.
These application notes provide a comprehensive guide for the in vitro testing of this compound, detailing suitable cell lines, experimental protocols for determining antiviral efficacy and cytotoxicity, and data presentation guidelines.
Suitable Cell Lines for this compound Antiviral Testing
The selection of an appropriate cell line is critical for the accurate assessment of antiviral compounds. For influenza A virus, and consequently for testing this compound, two cell lines are highly recommended:
-
Madin-Darby Canine Kidney (MDCK) Cells: These are the most widely used and accepted cell line for influenza virus research. MDCK cells are highly susceptible to infection by a wide range of influenza A virus strains and are the standard for virus isolation, propagation, and antiviral testing.[2]
-
A549 Cells: This human lung adenocarcinoma cell line is another excellent choice for studying influenza virus-host interactions and for antiviral screening. As they are of human origin, they can provide relevant insights into the efficacy of antiviral compounds in a human cellular context.
Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound
Quantitative data from antiviral and cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation. The following table presents the reported in vitro activity of this compound against Influenza A/PR/8/34 (H1N1) in MDCK cells.
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Influenza A/PR/8/34 (H1N1) | MDCK | 0.3 | >100 | >333 |
IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits viral replication by 50%. CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%. Selectivity Index (SI): Calculated as CC50/IC50, it represents the therapeutic window of the compound. A higher SI value indicates a more favorable safety profile.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to maintain sterile conditions throughout all procedures to prevent contamination.
Cytotoxicity Assay (MTT Assay)
This assay determines the toxicity of this compound to the host cells, which is essential for distinguishing true antiviral activity from non-specific cytotoxic effects.
Materials:
-
MDCK or A549 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MDCK or A549 cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of solvent used for the compound).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with cells and medium only as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined from the dose-response curve.
Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibitory effect of an antiviral compound on infectious virus production.
Materials:
-
Confluent monolayers of MDCK or A549 cells in 6-well or 12-well plates
-
Influenza A virus stock (e.g., H1N1 or H5N1 strains)
-
This compound serial dilutions
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin)
-
Agarose overlay (e.g., 2X MEM, agarose, and TPCK-trypsin)
-
Crystal violet staining solution
Protocol:
-
Cell Preparation: Grow MDCK or A549 cells to confluence in multi-well plates.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in infection medium.
-
Infection: Wash the cell monolayers with PBS and infect with the virus dilutions (typically 50-100 plaque-forming units per well) for 1 hour at 37°C.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with the agarose overlay containing various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin and then stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 value is determined from the dose-response curve.
Viral Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of the antiviral compound.
Materials:
-
MDCK or A549 cells in multi-well plates
-
Influenza A virus
-
This compound serial dilutions
-
Infection medium
Protocol:
-
Infection and Treatment: Infect confluent cell monolayers with influenza A virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound.
-
Incubation: Incubate the plates for 24-72 hours at 37°C to allow for viral replication.
-
Harvesting: After incubation, harvest the cell culture supernatants.
-
Virus Titer Determination: Determine the titer of the infectious virus in the harvested supernatants using a standard plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.
-
Data Analysis: Calculate the virus yield for each compound concentration. The percentage of yield reduction is determined relative to the no-drug control. The EC50 (50% effective concentration) is the concentration of the compound that reduces the virus yield by 50%.
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting influenza A virus entry.
Experimental Workflow: Antiviral Efficacy Testing
Caption: General workflow for determining the antiviral efficacy and cytotoxicity of this compound.
Logical Relationship: Selection of Suitable Cell Lines
Caption: Logical relationship for the selection of suitable cell lines for this compound testing.
References
Troubleshooting & Optimization
Technical Support Center: Identifying MBX2546 Resistance Mutations in Influenza HA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on identifying MBX2546 resistance mutations in the influenza hemagglutinin (HA) protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor of influenza A virus entry.[1][2] It functions by binding to the stem region of the hemagglutinin (HA) protein trimer.[1][2] This binding event stabilizes the HA protein and prevents the low-pH-induced conformational change that is essential for the fusion of the viral envelope with the endosomal membrane of the host cell.[3] By inhibiting membrane fusion, this compound effectively blocks the virus from releasing its genetic material into the host cell, thus halting the infection process.[1][2]
Q2: What are the known resistance mutations to this compound in the influenza HA protein?
A2: Resistance to this compound has been mapped to specific amino acid substitutions in the stem region of the HA protein, near the amino terminus of the HA2 subunit.[4] Studies using the influenza A/PR/8/34 (H1N1) strain have identified the following mutations that confer resistance:
-
N50D
-
S226P
-
A double mutation: T33A and P294L
These mutations likely interfere with the binding of this compound to its target site on the HA protein.[1]
Q3: What is the expected shift in IC50 values for this compound-resistant mutants?
A3: Viruses harboring this compound resistance mutations exhibit a significant decrease in susceptibility to the inhibitor. The 50% inhibitory concentration (IC50) for resistant mutants is at least one log higher than that for the wild-type virus.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound against wild-type and resistant influenza A/PR/8/34 (H1N1) virus.
| Virus Strain | HA Mutation(s) | IC50 (µM) | Fold-change in IC50 |
| Wild-Type (WT) | None | ~0.3 ± 0.2 | N/A |
| Resistant Mutant 1 | N50D | >3.0 | >10 |
| Resistant Mutant 2 | S226P | >3.0 | >10 |
| Resistant Mutant 3 | T33A / P294L | >3.0 | >10 |
Note: Specific IC50 values for each mutant are reported as being at least one log higher than the wild-type. Further dose-response experiments are recommended to determine the precise IC50 for each mutant.
Troubleshooting Guides
Problem: I am not able to generate resistant viruses by passaging in the presence of this compound.
-
Possible Cause 1: Suboptimal inhibitor concentration.
-
Troubleshooting Tip: Start with a concentration of this compound that is close to the IC50 of the wild-type virus. Gradually increase the concentration in subsequent passages as the virus adapts. Too high of an initial concentration may completely inhibit viral replication, preventing the selection of resistant mutants.
-
-
Possible Cause 2: Insufficient number of passages.
-
Troubleshooting Tip: The emergence of resistance mutations can be a stochastic process and may require multiple passages. Continue passaging the virus for an extended period, monitoring for any signs of viral adaptation, such as an increase in viral titer or cytopathic effect (CPE) at a given inhibitor concentration.
-
-
Possible Cause 3: Low genetic diversity in the starting virus population.
-
Troubleshooting Tip: Ensure that the virus stock used for the selection experiment has sufficient genetic diversity. A clonal virus population may have a lower probability of containing pre-existing mutations that can be selected for.
-
Problem: My sequencing results for the HA gene from a potentially resistant virus are unclear or show no mutations.
-
Possible Cause 1: Low viral RNA concentration in the sample.
-
Troubleshooting Tip: Before proceeding with RT-PCR and sequencing, quantify the viral RNA in your sample using a method like qRT-PCR to ensure you have sufficient template.
-
-
Possible Cause 2: The resistance mutation is present as a minor variant.
-
Troubleshooting Tip: Standard Sanger sequencing may not be sensitive enough to detect mutations present in a small fraction of the viral population.[5] Consider using more sensitive techniques like next-generation sequencing (NGS) to identify minor variants.
-
-
Possible Cause 3: Mutations are outside the sequenced region.
-
Troubleshooting Tip: Ensure that your sequencing primers cover the entire coding region of the HA gene, with a particular focus on the stem region where this compound resistance mutations have been reported.
-
Experimental Protocols
Generation of this compound-Resistant Influenza Virus by Serial Passage
This protocol describes the in vitro selection of this compound-resistant influenza A virus.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Wild-type influenza A virus stock (e.g., A/PR/8/34)
-
This compound
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Infection medium (e.g., DMEM with TPCK-trypsin)
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Infect the cells with wild-type influenza A virus at a low multiplicity of infection (MOI) in the presence of a starting concentration of this compound (e.g., at the IC50).
-
Incubate the infected cells until cytopathic effect (CPE) is observed.
-
Harvest the supernatant containing the virus.
-
Use the harvested virus to infect fresh MDCK cells, gradually increasing the concentration of this compound in the infection medium.
-
Repeat the passaging for several rounds, monitoring for the ability of the virus to replicate in the presence of increasing concentrations of the inhibitor.
-
Once a virus population is able to replicate efficiently at a high concentration of this compound, plaque-purify the virus to obtain clonal isolates.
-
Propagate the clonal isolates and test their susceptibility to this compound in a dose-response assay to confirm the resistant phenotype.
Identification of Resistance Mutations by Sanger Sequencing
This protocol outlines the steps to identify mutations in the HA gene of this compound-resistant viral isolates.
Materials:
-
Resistant influenza virus stock
-
Viral RNA extraction kit
-
Reverse transcriptase and primers for cDNA synthesis
-
PCR primers flanking the HA gene
-
DNA polymerase for PCR
-
PCR purification kit
-
Sequencing primers for the HA gene
Procedure:
-
Extract viral RNA from the resistant virus stock.
-
Perform reverse transcription to synthesize cDNA from the viral RNA.
-
Amplify the full-length HA gene from the cDNA using PCR.
-
Purify the PCR product.
-
Perform Sanger sequencing of the purified PCR product using a set of overlapping primers to cover the entire HA coding sequence.[6][7][8]
-
Assemble the sequencing reads and align the consensus sequence with the wild-type HA sequence to identify any nucleotide changes.
-
Translate the nucleotide sequence to the amino acid sequence to identify the specific resistance mutations.
Confirmation of Resistance Mutations using Reverse Genetics
This protocol describes how to introduce identified mutations into a wild-type background to confirm their role in resistance.
Materials:
-
Plasmids for influenza A virus reverse genetics (plasmids encoding the 8 viral gene segments)
-
Site-directed mutagenesis kit
-
293T and MDCK cells
-
Transfection reagent
Procedure:
-
Use site-directed mutagenesis to introduce the identified mutation(s) into the HA-encoding plasmid of the reverse genetics system.[9][10][11]
-
Sequence the mutated plasmid to confirm the presence of the desired mutation and the absence of any off-target mutations.
-
Co-transfect a mixture of 293T and MDCK cells with the eight plasmids of the reverse genetics system, including the mutated HA plasmid.[12][13]
-
Incubate the transfected cells and monitor for the production of infectious virus.
-
Harvest the rescued virus and confirm its genetic identity by sequencing the HA gene.
-
Perform a dose-response assay to determine the IC50 of the rescued mutant virus for this compound and compare it to the wild-type virus to confirm that the introduced mutation(s) confer resistance.
Visualizations
Caption: Experimental workflow for identifying and confirming this compound resistance mutations in influenza HA.
References
- 1. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 3. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound. | Semantic Scholar [semanticscholar.org]
- 4. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influenza Virus Genome Sequencing and Genetic Characterization | Influenza (Flu) | CDC [cdc.gov]
- 6. A simplified Sanger sequencing method for full genome sequencing of multiple subtypes of human influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simplified Large-Scale Sanger Genome Sequencing for Influenza A/H3N2 Virus | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the mechanism of membrane fusion: site-specific mutagenesis of the hemagglutinin of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Generation of influenza A viruses entirely from cloned cDNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
troubleshooting MBX2546 insolubility in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MBX2546, a novel influenza A virus inhibitor. Due to its hydrophobic nature, this compound can present solubility challenges in aqueous cell culture media. This guide offers practical solutions and detailed protocols to help you successfully conduct your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental small molecule inhibitor of influenza A virus. It functions by binding to the stem region of the viral hemagglutinin (HA) protein. This binding event stabilizes the HA trimer and prevents the low-pH-induced conformational changes that are essential for the fusion of the viral and endosomal membranes, thereby inhibiting viral entry into the host cell.[1][2][3][4][5][6]
Q2: I'm observing precipitation of this compound in my cell culture medium. What is the likely cause?
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue stemming from its low aqueous solubility. This is a frequent challenge with hydrophobic compounds, which are often highly soluble in organic solvents like dimethyl sulfoxide (DMSO) but can crash out of solution when introduced to the aqueous environment of cell culture media.
Q3: What are the predicted physicochemical properties of this compound?
| Property | Predicted Value | Implication for Cell Culture |
| Molecular Weight | 391.44 g/mol | Standard for a small molecule inhibitor. |
| LogP | ~3.5 - 4.5 | Indicates high hydrophobicity and low aqueous solubility. |
| Aqueous Solubility | Predicted to be low | Suggests that direct dissolution in aqueous media will be challenging. |
| pKa | Predicted acidic and basic pKa values | The compound's charge state, and therefore solubility, may be influenced by the pH of the medium. |
Note: These values are estimations from computational models and should be used as a general guide.
Troubleshooting Guide for this compound Insolubility
If you are encountering solubility issues with this compound, please follow this step-by-step troubleshooting guide.
Basic Troubleshooting
1. Optimize Your Stock Solution Preparation
-
Recommended Solvent: Use 100% anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Ensure Complete Dissolution: Vortex the stock solution thoroughly. If necessary, brief sonication in a water bath can aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
2. Proper Dilution Technique
Directly adding a small volume of highly concentrated DMSO stock into a large volume of aqueous medium can cause the compound to precipitate. Employ a serial dilution approach.
Experimental Protocols
Protocol 1: Standard Dilution of this compound for Cell Culture
This protocol is a starting point for most cell culture experiments.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Create an intermediate dilution in your cell culture medium (e.g., DMEM or RPMI-1640). For a final concentration of 10 µM, you could make a 1:10 dilution of your 10 mM stock into pre-warmed (37°C) medium to get a 1 mM intermediate solution.
-
Vortex the intermediate dilution gently immediately after adding the stock solution.
-
Add the intermediate dilution to your final culture volume. For example, add 10 µL of the 1 mM intermediate solution to 1 mL of cell culture medium to achieve a final concentration of 10 µM.
-
Gently mix the final culture by swirling the plate or tube.
-
Always include a vehicle control in your experiments with the same final concentration of DMSO as your treated samples.
Protocol 2: Advanced Solubilization using Serum
For particularly stubborn solubility issues, pre-complexing the compound with serum can be effective.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a sterile tube, dilute the 10 mM stock solution 1:10 in pre-warmed (50°C) Fetal Bovine Serum (FBS).[4]
-
Incubate this mixture at 37°C for 10-15 minutes to allow for protein binding.
-
Further dilute this serum-complexed solution into your final cell culture medium to achieve the desired concentration.
Visualizing Key Processes
This compound Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: Mechanism of this compound action on influenza virus entry.
Troubleshooting Workflow for Insolubility
This workflow provides a logical progression for addressing solubility issues with this compound.
Caption: A stepwise guide to troubleshooting this compound insolubility.
Advanced Solubilization Options
For persistent solubility challenges, the use of pharmaceutical excipients can be explored. These methods require careful validation to ensure they do not interfere with the experimental model.
| Excipient | Class | Potential Application |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | Can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[6][7][8][9][10] |
| Poloxamers (e.g., Pluronic® F-68) | Non-ionic surfactant | Can form micelles that encapsulate hydrophobic compounds. |
| Soluplus® | Polymeric solubilizer | Forms micelles and can enhance both solubility and permeability.[11] |
This technical support guide is intended to provide a starting point for troubleshooting insolubility issues with this compound. The optimal solubilization strategy may vary depending on the specific cell line, media formulation, and experimental conditions. We recommend a systematic approach to identify the most effective method for your research.
References
- 1. mdpi.com [mdpi.com]
- 2. Cationic Perylene Antivirals with Aqueous Solubility for Studies In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins in the antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MBX2546 Concentration for Effective Viral Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MBX2546 for effective viral inhibition. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor of influenza A virus.[1][2][3] It functions by directly targeting the viral hemagglutinin (HA) protein, a key protein for viral entry into host cells.[1][2][3][4][5] this compound binds to the stem region of HA, stabilizing the protein in its pre-fusion conformation.[1][2] This stabilization prevents the low-pH-induced conformational changes that are necessary for the fusion of the viral envelope with the endosomal membrane, thereby blocking viral entry and replication.[1][2][3][4][5]
Q2: Against which viruses is this compound active?
A2: this compound has demonstrated potent inhibitory activity against a broad spectrum of influenza A viruses, including pandemic H1N1 and highly pathogenic avian H5N1 strains.[1][3] It is a Group 1 HA-specific inhibitor, meaning it is most effective against viruses with H1 and H5 subtypes.[2]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: Based on available data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial in vitro experiments. The reported 50% inhibitory concentration (IC50) for influenza A/PR/8/34 (H1N1) in a cytopathic effect (CPE) assay is approximately 0.3 µM.[2] However, the optimal concentration will depend on the specific influenza A virus strain, cell line, and assay being used. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound cytotoxic?
A4: this compound has shown low cytotoxicity in Madin-Darby Canine Kidney (MDCK) cells, with a 50% cytotoxic concentration (CC50) reported to be greater than 100 µM.[2] This provides a favorable selectivity index (SI = CC50/IC50) of over 300 for the A/PR/8/34 strain.[2] It is always recommended to determine the CC50 in the specific cell line being used in your experiments to ensure that the observed antiviral effect is not due to cytotoxicity.
Troubleshooting Guides
This section addresses common problems that may arise during the optimization of this compound concentration.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no viral inhibition | Compound Solubility Issues: this compound may precipitate out of solution when diluted from a DMSO stock into aqueous cell culture media. | Prepare a high-concentration stock solution in 100% DMSO. When preparing working dilutions, add the DMSO stock to the cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion.[6] Keep the final DMSO concentration in the culture medium at or below 0.5%, as higher concentrations can be toxic to cells.[7] Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.[6] |
| Incorrect Compound Concentration: Errors in calculating dilutions or pipetting can lead to inaccurate final concentrations. | Double-check all calculations for dilutions. Use calibrated pipettes and ensure proper pipetting technique. Prepare fresh dilutions for each experiment. | |
| Loss of Compound Activity: The compound may have degraded due to improper storage. | Store the solid compound and DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Protect from light. | |
| Resistant Virus Strain: The influenza A virus strain being used may be inherently less sensitive to this compound. | If possible, test this compound against a known sensitive strain, such as influenza A/PR/8/34 (H1N1), as a positive control. | |
| High Cell Death in Control Wells (No Virus) | Cytotoxicity of this compound: The concentration of this compound being used may be toxic to the specific cell line. | Perform a cytotoxicity assay (e.g., MTS or MTT assay) to determine the CC50 of this compound in your cell line. Ensure that the concentrations used for antiviral assays are well below the CC50 value. |
| High DMSO Concentration: The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration does not exceed 0.5%.[7] Perform a vehicle control with the same DMSO concentration to assess its effect on cell viability. | |
| Variable Plaque Size or Number in Plaque Reduction Assay | Inconsistent Virus Adsorption: Uneven distribution of the virus inoculum across the cell monolayer. | Gently rock the plate after adding the virus inoculum to ensure even coverage. |
| Cell Monolayer Not Confluent: If the cell monolayer is not 90-100% confluent at the time of infection, it can lead to irregular plaque formation.[8] | Optimize cell seeding density and incubation time to achieve a consistent and confluent monolayer. | |
| Overlay Medium Issues: The agarose or methylcellulose overlay may have been too hot, damaging the cells, or not evenly distributed. | Ensure the temperature of the overlay is appropriate before adding it to the cells. Allow the overlay to solidify evenly. |
Quantitative Data Summary
| Parameter | Value | Virus Strain / Cell Line | Reference |
| IC50 (CPE Assay) | 0.3 µM | Influenza A/PR/8/34 (H1N1) in MDCK cells | [2] |
| CC50 (MTS Assay) | >100 µM | MDCK cells | [2] |
| Selectivity Index (SI) | >300 | Influenza A/PR/8/34 (H1N1) in MDCK cells | [2] |
| Binding Affinity (Kd) for H1 HA | 5.3 µM | Recombinant H1 Hemagglutinin | [2] |
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT)
This assay measures the ability of this compound to reduce the number of viral plaques.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Complete cell culture medium (e.g., EMEM with 10% FBS)
-
Influenza A virus stock of known titer (PFU/mL)
-
This compound stock solution in DMSO
-
Overlay medium (e.g., 1.2% methylcellulose or 0.6% agarose in culture medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
24-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 24-well plates at a density that will result in a 90-100% confluent monolayer on the day of infection.[8] Incubate overnight at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free culture medium. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%.
-
Virus Dilution: Dilute the influenza virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.
-
Infection:
-
Wash the confluent cell monolayers with PBS.
-
Add the prepared virus dilution to each well (except for cell control wells).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Treatment:
-
After the adsorption period, remove the virus inoculum.
-
Add the prepared this compound dilutions to the respective wells. Include a "virus control" well (no drug) and a "cell control" well (no virus or drug).
-
-
Overlay: Gently add the overlay medium to each well to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Staining and Counting:
-
Fix the cells (e.g., with 10% formaldehyde).
-
Remove the overlay and stain the cells with crystal violet solution.
-
Wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.
50% Tissue Culture Infectious Dose (TCID50) Assay
This assay determines the virus titer by identifying the dilution at which 50% of the cell cultures are infected.
Materials:
-
MDCK cells
-
Complete cell culture medium
-
Influenza A virus stock
-
This compound stock solution in DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate and incubate overnight to form a confluent monolayer.[9]
-
Virus Dilution: Prepare 10-fold serial dilutions of the influenza virus stock in serum-free medium.
-
Infection:
-
Wash the cell monolayers with PBS.
-
Add the virus dilutions to the wells, typically with multiple replicates per dilution.[9]
-
-
Treatment: Add the desired concentration of this compound to the infected wells. Include appropriate controls.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 3-5 days.
-
Observation: Observe the wells for the presence of cytopathic effect (CPE) using a microscope.
-
Data Analysis: Calculate the TCID50/mL using the Reed-Muench or Spearman-Kärber method.
MTS Cytotoxicity Assay
This colorimetric assay measures cell viability to determine the cytotoxicity of this compound.
Materials:
-
Cell line of interest (e.g., MDCK, A549)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTS reagent (containing PES)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a "cells only" control and a vehicle control (with the same final DMSO concentration).
-
Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.[10][11][12]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Determine the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.
Visualizations
Caption: Mechanism of this compound action.
Caption: Experimental workflow for this compound optimization.
Caption: Troubleshooting decision tree.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 4. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
potential off-target effects of MBX2546 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of MBX2546 in cellular assays, with a focus on understanding its mechanism of action and investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is an inhibitor of influenza A virus entry.[1][2][3][4][5] It specifically targets the hemagglutinin (HA) protein, a glycoprotein on the surface of the virus that is essential for viral entry into host cells.[1][2][3][4][5] this compound binds to the stem region of the HA trimer and stabilizes it, preventing the low-pH-induced conformational change that is necessary for the fusion of the viral and endosomal membranes.[1][2][3][4][5][6] This action effectively blocks the virus from releasing its genetic material into the host cell, thus inhibiting infection.[1][2][3][4][5]
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information detailing specific off-target effects of this compound. One study noted that this compound had no inhibitory effect on the activity of trypsin, a common serine protease, in a control experiment.[2] However, the absence of comprehensive screening data means that researchers should remain vigilant for potential off-target activities in their specific cellular models. Unintended interactions with other cellular components are a possibility with any small molecule inhibitor.[1][6][7][8]
Q3: How can I assess for potential off-target effects in my experiments?
It is crucial to incorporate control experiments to help distinguish between on-target and potential off-target effects. Here are some recommended strategies:
-
Rescue experiments: Overexpression of the target protein (HA) might "soak up" the inhibitor, potentially reversing the observed phenotype and indicating an on-target effect.[1]
-
Use non-susceptible virus strains: this compound is known to be specific for Group 1 HA (e.g., H1 and H5 subtypes) and does not inhibit viruses with Group 2 HA (e.g., H3 subtype).[2] Including a Group 2 HA virus as a negative control can help identify effects not related to the intended target.
-
Dose-response analysis: A clear dose-response relationship between this compound concentration and the antiviral effect is indicative of a specific interaction. Off-target effects may appear at concentrations significantly higher than the IC50 for the intended target.[1]
-
Cell viability assays: Always run parallel cytotoxicity assays to ensure that the observed antiviral effect is not due to general cell death.
Q4: What is the Selectivity Index (SI) and how is it determined?
The Selectivity Index (SI) is a critical measure of a compound's therapeutic window. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50).[2]
SI = CC50 / IC50
A higher SI value indicates greater selectivity for the antiviral activity over cellular toxicity.
Troubleshooting Guides
Issue 1: High variability in antiviral assay results.
-
Potential Cause: Inconsistent cell health or seeding density.
-
Troubleshooting Steps:
-
Ensure cells are in the logarithmic growth phase and have high viability before seeding.
-
Use a consistent cell seeding density across all wells.
-
Allow cells to adhere and stabilize for a consistent period before adding the virus and compound.
-
Visually inspect plates for even cell distribution.
-
-
Potential Cause: Inconsistent virus titer or infection.
-
Troubleshooting Steps:
-
Use a freshly thawed and titered virus stock for each experiment.
-
Ensure a consistent multiplicity of infection (MOI) is used across all wells.
-
Mix the virus gently with the media before adding to the cells to ensure even distribution.
-
Issue 2: Observed cellular phenotype is inconsistent with viral inhibition.
-
Potential Cause: Potential off-target effect of this compound.
-
Troubleshooting Steps:
-
Perform a dose-response curve for the observed phenotype and compare it to the antiviral IC50. A significant difference in potency may suggest an off-target effect.
-
Test this compound in a cell line that does not express the target protein (if applicable) or is not susceptible to the virus. If the phenotype persists, it is likely an off-target effect.
-
As mentioned in the FAQs, use a structurally unrelated inhibitor for the same target to see if the phenotype is reproduced.
-
Issue 3: High background signal in the assay readout.
-
Potential Cause: Compound interference with the assay components.
-
Troubleshooting Steps:
-
Run a control plate with the compound and assay reagents but without cells to check for direct interference.
-
If using a fluorescence-based assay, check for autofluorescence of the compound at the excitation and emission wavelengths used.
-
Consider using a different type of assay with an alternative detection method (e.g., luminescence vs. fluorescence).
-
Quantitative Data Summary
The following table summarizes the reported in vitro activity and cytotoxicity of this compound.
| Compound | Target Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Influenza A/PR/8/34 (H1N1) | MDCK | 0.3 | >100 | >333 | [2] |
Experimental Protocols
1. Cytotoxicity Assay (MTS Assay)
This protocol is used to determine the 50% cytotoxic concentration (CC50) of this compound.
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Procedure:
-
Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with medium only (no cells) as a background control and wells with cells and medium (no compound) as a vehicle control.
-
Incubate the plate for 48-72 hours (matching the duration of the antiviral assay).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
-
2. Antiviral Assay (Cytopathic Effect - CPE Assay)
This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound.
-
Materials:
-
MDCK cells
-
Influenza A virus (e.g., A/PR/8/34/H1N1)
-
This compound stock solution
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin)
-
96-well cell culture plates
-
MTS reagent or crystal violet for staining
-
-
Procedure:
-
Seed MDCK cells in a 96-well plate and incubate to form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium.
-
Wash the cell monolayer with PBS and add 50 µL of the diluted compound to each well.
-
Add 50 µL of influenza A virus diluted in infection medium to achieve the desired MOI. Include uninfected control wells.
-
Incubate the plate for 48-72 hours until cytopathic effect is observed in the virus control wells.
-
Quantify cell viability using MTS reagent as described in the cytotoxicity protocol or by staining with crystal violet.
-
Calculate the percentage of inhibition for each concentration relative to the virus control and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound. | Semantic Scholar [semanticscholar.org]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. icr.ac.uk [icr.ac.uk]
Technical Support Center: Managing Cytotoxicity of MBX2546 in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MBX2546 in long-term experimental setups. Our goal is to help you mitigate cytotoxicity and ensure the validity of your research findings.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound cytotoxicity in your long-term experiments.
| Issue | Potential Cause | Recommended Action |
| High cell death observed shortly after initial treatment. | 1. Concentration too high: The initial concentration of this compound may be above the cytotoxic threshold for your specific cell line. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Perform a dose-response curve: Determine the 50% cytotoxic concentration (CC50) of this compound in your cell line using a short-term assay (e.g., 24-72 hours). Use concentrations well below the CC50 for long-term studies. 2. Run a solvent control: Test the viability of your cells with the same concentration of solvent used to dissolve this compound. Keep the final solvent concentration below 0.5% (v/v) if possible. |
| Gradual increase in cell death over several days or passages. | 1. Compound instability: this compound may degrade in the culture medium over time, leading to the accumulation of toxic byproducts. 2. Cumulative cytotoxicity: Even at sub-lethal concentrations, prolonged exposure to this compound may induce cellular stress that eventually leads to cell death. 3. Selection of a sensitive subpopulation: The cell population may contain a mix of cells with varying sensitivities to this compound. | 1. Replenish the compound regularly: Change the medium and add fresh this compound every 24-48 hours. 2. Use intermittent dosing: Consider a dosing schedule where the cells are exposed to this compound for a specific period, followed by a recovery period in a compound-free medium. 3. Monitor cell morphology: Regularly inspect your cells under a microscope for any changes in morphology that might indicate stress. |
| Loss of this compound efficacy over time. | 1. Development of resistance: Prolonged exposure to an antiviral agent can lead to the selection of resistant cell populations or viral strains. 2. Compound degradation: As mentioned above, the compound may not be stable in the culture conditions for extended periods. | 1. Monitor antiviral efficacy: Periodically test the effectiveness of this compound in your long-term culture. 2. Sequence viral genes: If applicable, sequence the hemagglutinin (HA) gene of the influenza virus to check for resistance mutations.[1] 3. Ensure proper storage and handling: Store this compound as recommended and prepare fresh stock solutions regularly. |
| Inconsistent results between experiments. | 1. Variability in cell health: The initial health and confluency of the cells can impact their sensitivity to the compound. 2. Inconsistent compound preparation: Errors in weighing or diluting the compound can lead to different final concentrations. | 1. Standardize cell culture practices: Use cells at a consistent passage number and confluency for all experiments. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound?
A1: The 50% cytotoxic concentration (CC50) of this compound has been reported to be greater than 100 µM in Madin-Darby Canine Kidney (MDCK) cells.[2] However, cytotoxicity can be cell-line dependent, so it is crucial to determine the CC50 in your specific experimental system.
Q2: How does this compound work?
A2: this compound is an influenza A virus entry inhibitor.[1] It specifically targets the hemagglutinin (HA) glycoprotein on the surface of the virus.[1][2][3][4][5][6][7] By binding to the stem region of HA, this compound stabilizes the protein and prevents the low-pH-induced conformational changes that are necessary for the fusion of the viral and endosomal membranes.[1][2][3][4][5][6][7] This blockage of membrane fusion ultimately inhibits viral entry into the host cell.
Q3: What are the initial steps to take before starting a long-term experiment with this compound?
A3: Before initiating a long-term study, it is essential to:
-
Determine the CC50: Perform a dose-response cytotoxicity assay to find the concentration of this compound that reduces cell viability by 50%.
-
Determine the EC50/IC50: Measure the concentration of this compound required to inhibit viral replication by 50%.
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a better safety profile for the compound. For this compound, the SI has been reported to be greater than 300 in MDCK cells.[2]
-
Establish a baseline: Characterize the normal growth rate and morphology of your cells over the intended duration of the experiment in the absence of the compound.
Q4: How can I minimize the risk of developing resistant viral strains during my long-term experiments?
A4: To minimize the emergence of resistance, consider the following strategies:
-
Use a concentration that is effective but not overly selective: Using a concentration that is significantly higher than the EC50 may exert strong selective pressure.
-
Combination therapy: If applicable to your research question, consider using this compound in combination with another antiviral agent that has a different mechanism of action.
-
Monitor for resistance: Periodically isolate the virus from your culture and test its susceptibility to this compound.
Q5: Are there any known off-target effects of this compound?
A5: Currently, there is no specific information available in the public domain regarding the off-target effects of this compound. As with any small molecule inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations and in long-term exposure scenarios.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (CC50 Determination)
Objective: To determine the concentration of this compound that causes 50% reduction in cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Solvent (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Compound Dilution: Prepare a series of dilutions of this compound in complete culture medium. Also, prepare a vehicle control containing the same final concentration of solvent as the highest this compound concentration.
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include wells with untreated cells and vehicle-treated cells as controls.
-
Incubation: Incubate the plate for a period relevant to your planned long-term experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the untreated control and plot cell viability against the log of this compound concentration to determine the CC50 value.
Protocol 2: Long-Term Cell Viability Monitoring
Objective: To monitor the effect of this compound on cell viability over an extended period.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Multi-well cell culture plates (e.g., 6-well or 12-well)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a low density to allow for long-term growth.
-
Treatment: Add this compound at the desired concentration (well below the CC50). Include an untreated control.
-
Maintenance: At regular intervals (e.g., every 2-3 days), trypsinize the cells, count the viable cells using trypan blue exclusion, and re-plate them at the initial seeding density with fresh medium and this compound.
-
Data Analysis: Plot the cell growth curve over time for both treated and untreated cells. Observe for any significant decrease in the growth rate of the treated cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for cytotoxicity.
Caption: Workflow for long-term experiments.
References
- 1. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 2. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciliated cells promote high infectious potential of influenza A virus through the efficient intracellular activation of hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficacy decrease of antiviral agents when administered to ongoing hepatitis C virus infections in cell culture [frontiersin.org]
- 5. emerypharma.com [emerypharma.com]
- 6. Cell-Culture Adaptation of H3N2 Influenza Virus Impacts Acid Stability and Reduces Airborne Transmission in Ferret Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming experimental variability in MBX2546 antiviral assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing MBX2546 in antiviral assays against Influenza A virus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small molecule inhibitor of Influenza A virus.[1] It functions by targeting the hemagglutinin (HA) protein, a glycoprotein on the surface of the virus that is critical for entry into host cells.[1][2] Specifically, this compound binds to the stem region of the HA trimer, stabilizing it and preventing the low-pH-induced conformational change that is necessary for the fusion of the viral and endosomal membranes.[1][2][3] By inhibiting HA-mediated membrane fusion, this compound effectively blocks the virus from releasing its genetic material into the host cell, thus halting the infection at an early stage.[2][4]
Q2: Which strains of Influenza A virus is this compound active against?
This compound has demonstrated a broad spectrum of activity against various Influenza A virus strains. This includes the 2009 pandemic H1N1 strain, highly pathogenic avian influenza (HPAI) H5N1, and oseltamivir-resistant H1N1 strains.[1] Its inhibitory activity is specific to Group 1 HA subtypes, such as H1 and H5.[2]
Q3: What are the common antiviral assays used to evaluate the efficacy of this compound?
The efficacy of this compound is typically evaluated using a variety of in vitro antiviral assays, including:
-
Plaque Reduction Assay (PRA): This is a widely used method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% or 90%).
-
Virus Yield Reduction Assay (VYRA): This assay measures the reduction in the amount of infectious virus produced in the presence of the antiviral compound.[5]
-
Tissue Culture Infectious Dose (TCID50) Assay: This endpoint dilution assay is used to quantify the amount of virus that can infect 50% of the cell cultures.[6]
-
Neuraminidase (NA) Inhibition Assay: While this compound targets HA, this assay is often included in a comprehensive antiviral screening to assess the specificity of the compound and to test for activity against other viral targets.
Q4: What are the key parameters to consider for ensuring the reproducibility of this compound antiviral assays?
To ensure the reproducibility of your results, it is crucial to standardize several key parameters:
-
Cell Line: Use a consistent and well-characterized cell line, such as Madin-Darby Canine Kidney (MDCK) cells, which are highly susceptible to Influenza A virus.
-
Virus Stock: Utilize a virus stock with a known and consistent titer (PFU/mL or TCID50/mL).
-
Compound Concentration: Prepare fresh dilutions of this compound for each experiment to avoid degradation.
-
Incubation Times and Temperatures: Adhere strictly to the specified incubation periods and temperatures for virus adsorption, infection, and overlay.
-
Controls: Include appropriate positive (known antiviral drug) and negative (vehicle control) controls in every assay.
Troubleshooting Guides
Plaque Reduction Assay (PRA)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No plaques observed in virus control wells | - Inactive virus stock- Low virus titer- Resistant cell line- Incorrect incubation conditions | - Use a fresh, validated virus stock.- Increase the multiplicity of infection (MOI).- Confirm the susceptibility of your MDCK cell line.- Verify incubator temperature and CO2 levels. |
| Inconsistent plaque size and morphology | - Non-confluent or unhealthy cell monolayer- Uneven virus distribution- Overlay medium too concentrated or solidified unevenly | - Ensure a uniform, healthy cell monolayer before infection.- Gently rock the plates during virus adsorption to ensure even coverage.- Prepare the overlay medium at the correct concentration and temperature. Allow it to solidify on a level surface without disturbance.[7] |
| High variability in plaque counts between replicate wells | - Pipetting errors- Inconsistent cell seeding density- Edge effects in the plate | - Use calibrated pipettes and practice consistent pipetting technique.- Ensure even cell distribution when seeding plates.- Avoid using the outer wells of the plate, or ensure proper humidity control to minimize evaporation. |
| "Fuzzy" or indistinct plaque borders | - Cell monolayer is too dense or too sparse- Overlay is too soft, allowing for excessive virus diffusion- Plates were disturbed during incubation | - Optimize cell seeding density.- Adjust the concentration of agarose or Avicel in the overlay.- Ensure plates remain undisturbed in the incubator.[7] |
Virus Yield Reduction Assay (VYRA)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in uninfected controls | - Cell contamination- Cytotoxicity of the test compound | - Regularly test cell cultures for mycoplasma and other contaminants.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound. |
| No significant reduction in virus yield with this compound | - Incorrect compound concentration- Degraded compound- Resistant virus strain | - Verify the dilution calculations and prepare fresh compound solutions.- Ensure proper storage of the this compound stock solution.- Confirm the susceptibility of the virus strain to this compound. |
| High variability in virus titers between replicates | - Inconsistent initial virus inoculum- Variations in incubation time for virus replication- Pipetting inaccuracies during virus titration | - Use a precise and consistent MOI for infection.- Standardize the duration of the virus replication cycle.- Ensure accurate serial dilutions and pipetting during the titration step (plaque assay or TCID50). |
TCID50 Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| All wells are positive for cytopathic effect (CPE) | - Virus concentration is too high | - Extend the serial dilution range of the virus stock. |
| No CPE observed in any wells | - Virus titer is too low- Inactive virus | - Use a more concentrated virus stock.- Verify the viability of the virus stock. |
| Inconsistent CPE scoring between replicates | - Subjective interpretation of CPE- Uneven cell monolayer | - Have a second researcher score the plates independently.- Ensure a uniform cell monolayer at the time of infection. |
| Difficulty in determining the 50% endpoint | - Dilution factor is too large | - Use a smaller dilution factor (e.g., 1:2 or 1:5) around the expected endpoint. |
Experimental Protocols
Plaque Reduction Assay (PRA) Protocol
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium containing an appropriate concentration of TPCK-trypsin (e.g., 1 µg/mL).
-
Virus Dilution: Dilute the Influenza A virus stock in serum-free medium to a concentration that will produce approximately 50-100 plaques per well.
-
Infection: Wash the confluent cell monolayers with PBS and infect with the virus dilution in the presence of the various concentrations of this compound or vehicle control.
-
Adsorption: Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to ensure even virus distribution.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 1.2% Avicel or 0.7% agarose, supplemented with TPCK-trypsin and the corresponding concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fixation and Staining: Fix the cells with 4% formaldehyde and stain with a 0.1% crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction relative to the vehicle control.
Virus Yield Reduction Assay (VYRA) Protocol
-
Cell Seeding: Seed MDCK cells in 24-well plates to achieve a confluent monolayer.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined pre-treatment period (e.g., 1 hour).
-
Infection: Infect the cells with Influenza A virus at a specific MOI (e.g., 0.01) in the presence of the compound.
-
Incubation: Incubate the plates at 37°C for the duration of the viral replication cycle (e.g., 24, 48, or 72 hours).
-
Harvesting: At the end of the incubation period, harvest the supernatant containing the progeny virus.
-
Titration: Determine the titer of the harvested virus from each well using a plaque assay or TCID50 assay on fresh MDCK cell monolayers.
-
Analysis: Calculate the reduction in virus yield for each concentration of this compound compared to the vehicle control.
Visualizations
This compound Mechanism of Action: Inhibition of HA-Mediated Fusion
Caption: Mechanism of this compound action on Influenza A virus entry and fusion.
Experimental Workflow: Plaque Reduction Assay
Caption: Step-by-step workflow for a Plaque Reduction Assay.
References
- 1. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 2. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Understanding the Impact of Serum Proteins on MBX2546 Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential impact of serum proteins on the in vitro and in vivo activity of MBX2546, a novel influenza A virus fusion inhibitor. Understanding these interactions is critical for accurate interpretation of experimental results and for predicting the therapeutic potential of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an investigational small molecule inhibitor of influenza A virus. Its mechanism of action involves binding to the stem region of the viral hemagglutinin (HA) protein. This binding event prevents the low pH-induced conformational changes in HA that are necessary for the fusion of the viral envelope with the host cell endosomal membrane, thereby inhibiting viral entry and replication.
Q2: Why is it important to consider the effect of serum proteins on this compound activity?
Like many small molecule drugs, this compound has the potential to bind to proteins present in biological fluids such as blood serum. The primary serum proteins of concern are human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). When a drug binds to these proteins, it forms a complex that is often too large to interact with its intended target. Only the unbound, or "free," fraction of the drug is typically considered pharmacologically active. Therefore, high serum protein binding can lead to a significant reduction in the apparent potency of this compound in in vitro assays containing serum and can impact its pharmacokinetic and pharmacodynamic (PK/PD) properties in vivo.
Q3: What are the major serum proteins that can bind to this compound?
The two major serum proteins that are known to bind a wide range of drugs are:
-
Human Serum Albumin (HSA): The most abundant protein in human plasma, it primarily binds to acidic and neutral drugs.
-
Alpha-1-Acid Glycoprotein (AAG): While present at lower concentrations than HSA, it is a primary binding protein for many basic and neutral drugs. The concentration of AAG can also increase during inflammatory conditions, which can be relevant in the context of viral infections.
Q4: How does serum protein binding affect the EC50 value of this compound in antiviral assays?
The half-maximal effective concentration (EC50) is a measure of a drug's potency. In the presence of serum proteins, a portion of this compound will be sequestered, reducing the free concentration available to inhibit viral fusion. This will result in an apparent decrease in potency, observed as a rightward shift in the dose-response curve and a higher EC50 value. This "serum shift" is a common phenomenon for drugs with significant protein binding.
Q5: How can I determine the extent of this compound binding to serum proteins?
Several in vitro methods can be used to quantify the percentage of this compound that is bound to serum proteins. The most common techniques are:
-
Equilibrium Dialysis (ED): Considered the "gold standard," this method involves separating a drug-spiked plasma sample from a buffer solution by a semi-permeable membrane that allows the free drug to pass through but retains the protein-drug complexes.
-
Ultrafiltration (UF): This technique uses a centrifugal device with a semi-permeable membrane to separate the free drug (filtrate) from the protein-bound drug.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Observed EC50 of this compound is significantly higher in cell-based assays with serum compared to biochemical assays. | This compound is likely binding to serum proteins in the cell culture medium, reducing the free concentration available to act on the virus. | - Quantify the serum protein binding of this compound using the protocols below. - Perform a "serum shift" assay by measuring the EC50 in the presence of varying concentrations of serum (e.g., 10%, 20%, 50%) to understand the relationship between serum concentration and potency. - If possible, conduct initial screening in low-serum or serum-free conditions. |
| High variability in EC50 values between different experiments or different batches of serum. | - Different lots of fetal bovine serum (FBS) or human serum can have varying concentrations of albumin and other proteins. - Inconsistent handling or storage of serum can lead to protein degradation. | - Standardize the source and lot of serum used for a series of experiments. - Aliquot and store serum at -20°C or -80°C to minimize freeze-thaw cycles. - Consider using purified human serum albumin (HSA) or alpha-1-acid glycoprotein (AAG) to assess binding to individual proteins. |
| Poor correlation between in vitro potency and in vivo efficacy. | High plasma protein binding in vivo is limiting the amount of free drug reaching the site of infection. | - Conduct pharmacokinetic (PK) studies in a relevant animal model to determine the free and total plasma concentrations of this compound. - Correlate the in vivo free drug concentration with the in vitro EC50 determined in the presence of a relevant concentration of serum proteins. |
| Non-specific binding of this compound to the experimental apparatus in protein binding assays. | The compound may be hydrophobic and adhere to plasticware or the dialysis/ultrafiltration membrane, leading to inaccurate measurements. | - Use low-binding plates and tubes. - Include control experiments without protein to quantify non-specific binding. - For ultrafiltration, pre-saturating the membrane with a solution of the compound can sometimes mitigate this issue. |
Data Presentation: Impact of Serum Proteins on Antiviral Activity (Illustrative Data)
Disclaimer: The following data is for illustrative purposes only and is based on typical results for small molecule antiviral drugs. Actual results for this compound may vary.
Table 1: Effect of Human Serum on the in vitro Antiviral Activity of a Hypothetical Influenza Fusion Inhibitor.
| Assay Condition | EC50 (µM) | Fold Shift in EC50 |
| Serum-Free | 0.1 | - |
| 10% Human Serum | 0.5 | 5 |
| 50% Human Serum | 2.5 | 25 |
Table 2: Protein Binding of a Hypothetical Influenza Fusion Inhibitor in Different Species.
| Species | Plasma Protein Binding (%) | Unbound Fraction (%) |
| Human | 95.2 | 4.8 |
| Mouse | 88.5 | 11.5 |
| Rat | 92.1 | 7.9 |
Experimental Protocols
Protocol 1: Determination of Serum Protein Binding by Equilibrium Dialysis (ED)
Objective: To quantify the percentage of this compound bound to plasma proteins.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
Incubator shaker (37°C)
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare a working solution of this compound in plasma at the desired concentration (e.g., 1 µM).
-
Add the this compound-spiked plasma to the donor chamber of the equilibrium dialysis device.
-
Add an equal volume of PBS to the receiver chamber.
-
Seal the device and incubate at 37°C with gentle shaking for a predetermined time to reach equilibrium (typically 4-6 hours, should be determined experimentally).
-
After incubation, collect aliquots from both the plasma (donor) and buffer (receiver) chambers.
-
Matrix-match the samples for analysis (e.g., add blank plasma to the buffer sample and PBS to the plasma sample).
-
Quantify the concentration of this compound in both chambers using a validated analytical method.
-
Calculate the percent unbound and percent bound using the following formulas:
-
% Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
-
% Bound = 100 - % Unbound
-
Protocol 2: Determination of Serum Protein Binding by Ultrafiltration (UF)
Objective: To rapidly estimate the percentage of this compound bound to plasma proteins.
Materials:
-
This compound stock solution
-
Plasma
-
Centrifugal ultrafiltration devices (e.g., with a 10 kDa molecular weight cutoff)
-
Centrifuge
-
Analytical instrument for quantification
Procedure:
-
Prepare a working solution of this compound in plasma.
-
Add the spiked plasma to the sample reservoir of the ultrafiltration device.
-
Centrifuge the device according to the manufacturer's instructions to separate the filtrate (containing the unbound drug) from the retentate (containing the protein-bound drug).
-
Carefully collect the filtrate.
-
Quantify the concentration of this compound in the initial plasma sample and in the filtrate.
-
Calculate the percent unbound and percent bound:
-
% Unbound = (Concentration in Filtrate / Concentration in Initial Plasma) * 100
-
% Bound = 100 - % Unbound
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for investigating serum protein binding.
Caption: Relationship between total, free, and bound drug.
Technical Support Center: Generation and Characterization of MBX2546-Resistant Influenza A Virus Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on generating and characterizing viral strains resistant to MBX2546, a novel inhibitor of influenza A virus entry.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an influenza A virus inhibitor that specifically targets the hemagglutinin (HA) protein.[1][2][3] It binds to the stem region of the HA trimer, a critical component for viral entry into host cells.[1][2][3] This binding stabilizes the HA protein and prevents the conformational changes induced by low pH within the endosome, which are essential for the fusion of the viral and endosomal membranes.[1][2][4] By inhibiting this fusion process, this compound effectively blocks viral entry and replication.[1][2] this compound is particularly effective against influenza A viruses with group 1 HAs, such as H1 and H5 subtypes.[2][3]
Q2: Where are resistance mutations to this compound expected to emerge?
Mutations conferring resistance to this compound have been identified in the stem region of the HA protein, specifically near the amino terminus of the HA2 subunit.[1][3][4][5] This is consistent with the compound's mechanism of action, as this is the region where this compound is thought to bind.[1][3]
Q3: What are the key steps in generating this compound-resistant influenza virus strains in vitro?
The generation of resistant strains typically involves a process of in vitro passaging of the virus in the presence of escalating concentrations of the antiviral compound. The main steps are:
-
Determine the EC50: First, determine the half-maximal effective concentration (EC50) of this compound for the specific influenza strain in the cell line being used.
-
Serial Passage: Begin passaging the virus in the presence of this compound at a concentration around the EC50.
-
Gradual Dose Escalation: With each subsequent passage, gradually increase the concentration of this compound. This applies selective pressure on the viral population, favoring the growth of variants with reduced susceptibility.
-
Monitor for Cytopathic Effect (CPE): Observe the cell cultures for the reappearance of viral-induced CPE, which indicates the emergence of a resistant population.
-
Isolate and Characterize: Once a resistant population is established, isolate the virus and proceed with phenotypic and genotypic characterization.
Q4: How do I confirm that a selected viral strain is genuinely resistant to this compound?
Resistance is confirmed through a combination of phenotypic and genotypic analyses.
-
Phenotypic Analysis: This involves determining the EC50 of this compound against the selected viral strain and comparing it to the EC50 against the parental (wild-type) virus. A significant increase in the EC50 value for the selected strain indicates resistance.
-
Genotypic Analysis: This involves sequencing the hemagglutinin (HA) gene of the resistant virus to identify mutations that are not present in the parental strain.[1][3][4][5] The presence of mutations in the HA stem region would be strong evidence of this compound-driven resistance.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No resistant variants emerge after multiple passages. | The starting concentration of this compound is too high, leading to complete inhibition of viral replication. | Begin the selection process with a lower concentration of this compound, typically around the EC50 value. |
| The starting concentration of this compound is too low, providing insufficient selective pressure. | Gradually increase the concentration of this compound in subsequent passages to apply adequate selective pressure. | |
| Insufficient number of passages. | Continue passaging the virus for an extended period, as the emergence of resistance can be a slow process. | |
| The selected virus shows only a marginal increase in EC50. | The selected population is a mix of wild-type and resistant viruses. | Perform plaque purification to isolate individual viral clones and then characterize the resistance profile of each clone. |
| The identified mutation(s) only confer low-level resistance. | Continue the selection process at higher concentrations of this compound to select for higher-level resistance, potentially through the acquisition of additional mutations. | |
| Difficulty sequencing the HA gene from the resistant viral stock. | Low viral titer in the sample. | Amplify the resistant viral stock to a higher titer before RNA extraction and sequencing. |
| Poor quality of viral RNA. | Use a high-quality viral RNA extraction kit and ensure proper handling and storage of samples to prevent RNA degradation. |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant Influenza A Virus
Objective: To generate influenza A virus strains with reduced susceptibility to this compound through serial passage in cell culture.
Materials:
-
Influenza A virus stock (e.g., A/PR/8/34 H1N1)
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium (e.g., DMEM with 4.5 g/L glucose, L-glutamine, and sodium pyruvate)
-
Fetal Bovine Serum (FBS)
-
TPCK-treated trypsin
-
This compound
-
96-well and 6-well cell culture plates
Methodology:
-
EC50 Determination:
-
Seed MDCK cells in 96-well plates and incubate until confluent.
-
Prepare serial dilutions of this compound in infection medium (DMEM with 0.5% FBS and 1 µg/mL TPCK-treated trypsin).
-
Infect the MDCK cell monolayers with influenza A virus at a multiplicity of infection (MOI) of 0.01 in the presence of the different concentrations of this compound.
-
Incubate for 48-72 hours and then measure the viral yield or cytopathic effect (CPE) using a suitable method (e.g., TCID50 assay, plaque assay, or a cell viability assay).
-
Calculate the EC50 value, which is the concentration of this compound that inhibits viral replication by 50%.
-
-
Serial Passage:
-
In a 6-well plate with a confluent monolayer of MDCK cells, infect the cells with the parental influenza A virus at an MOI of 0.01 in the presence of this compound at a concentration equal to the EC50.
-
Incubate the plate at 37°C in a 5% CO2 incubator until CPE is observed (typically 2-3 days).
-
Harvest the supernatant containing the virus. This is Passage 1 (P1).
-
For the next passage, use the P1 virus to infect fresh MDCK cells in the presence of an increased concentration of this compound (e.g., 2x the previous concentration).
-
Repeat this process for multiple passages, gradually increasing the this compound concentration.
-
-
Isolation of Resistant Virus:
-
After a significant increase in the this compound concentration is tolerated by the virus (indicated by the consistent appearance of CPE), the virus population is considered resistant.
-
Perform plaque purification to isolate clonal populations of the resistant virus.
-
Protocol 2: Phenotypic Characterization of this compound-Resistant Virus
Objective: To determine the degree of resistance of the selected viral strains to this compound.
Methodology:
-
Perform an EC50 determination assay as described in Protocol 1 for both the parental (wild-type) virus and the plaque-purified resistant viral clones.
-
Calculate the fold-change in resistance by dividing the EC50 of the resistant virus by the EC50 of the parental virus.
Protocol 3: Genotypic Characterization of this compound-Resistant Virus
Objective: To identify the genetic mutations responsible for this compound resistance.
Methodology:
-
RNA Extraction: Extract viral RNA from the parental and resistant virus stocks using a commercial viral RNA extraction kit.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and primers specific for the influenza HA gene. Amplify the full-length HA gene using PCR.
-
DNA Sequencing: Sequence the purified PCR product of the HA gene from both the parental and resistant viruses.
-
Sequence Analysis: Align the nucleotide and deduced amino acid sequences of the HA gene from the parental and resistant viruses to identify any mutations.
Data Presentation
Table 1: Phenotypic Susceptibility of Influenza A Virus Strains to this compound
| Virus Strain | EC50 (µM) | Fold-Change in Resistance |
| Parental (Wild-Type) | [Insert Value] | 1 |
| This compound-Resistant Clone 1 | [Insert Value] | [Calculate Value] |
| This compound-Resistant Clone 2 | [Insert Value] | [Calculate Value] |
Table 2: Mutations Identified in the Hemagglutinin (HA) Gene of this compound-Resistant Strains
| Virus Strain | Gene | Amino Acid Substitution |
| This compound-Resistant Clone 1 | HA2 | [e.g., I45T] |
| This compound-Resistant Clone 2 | HA2 | [e.g., V55A] |
Visualizations
Caption: Workflow for generating and characterizing this compound-resistant influenza virus.
References
- 1. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
strategies to minimize the development of resistance to MBX2546
Welcome to the technical support center for MBX2546. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to minimize the development of resistance to this compound, a novel inhibitor of the human cytomegalovirus (HCMV) terminase complex.
Overview of this compound
This compound is an investigational antiviral agent that targets the HCMV terminase complex, specifically the pUL56 subunit. This complex is essential for the cleavage and packaging of viral DNA into capsids, a critical step in the production of new, infectious virions. By inhibiting pUL56, this compound effectively halts viral replication.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound?
A1: Resistance to this compound typically arises from specific point mutations in the UL56 gene, which encodes the pUL56 subunit of the terminase complex. These mutations can alter the binding site of this compound, reducing its inhibitory activity.
Q2: Are there other potential mechanisms of resistance?
A2: While mutations in UL56 are the most common cause of resistance, other less frequent mechanisms could theoretically emerge. These may include mutations in other terminase complex subunits that allosterically affect the this compound binding site or changes in cellular factors that impact drug uptake or efflux.
Q3: How can I minimize the development of resistance in my long-term cell culture experiments?
A3: To minimize the risk of resistance development, it is recommended to use the lowest effective concentration of this compound and to avoid prolonged continuous exposure when possible. Consider intermittent dosing schedules or combination therapy with an antiviral agent that has a different mechanism of action. Regularly monitoring for the emergence of resistant variants is also crucial.
Troubleshooting Guides
Problem: I am observing a decrease in the efficacy of this compound in my HCMV-infected cell cultures over time.
Possible Cause: This could indicate the emergence of a resistant HCMV population.
Solution:
-
Confirm Resistance Phenotypically: Perform a plaque reduction assay or a yield reduction assay to determine the half-maximal inhibitory concentration (IC50) of this compound for your viral stock. Compare this to the IC50 of a wild-type, sensitive HCMV strain. A significant increase in the IC50 value suggests the presence of resistance.
-
Identify Resistance Genotypically: If phenotypic resistance is confirmed, sequence the UL56 gene from the resistant viral population to identify potential resistance-conferring mutations.
-
Isolate Resistant Clones: If you need to study the resistant virus further, plaque-purify individual viral clones and characterize their phenotype and genotype.
Problem: My sequencing results for the UL56 gene show a mixed population of wild-type and mutant sequences.
Possible Cause: Your viral stock is likely a heterogeneous population containing both sensitive and resistant variants.
Solution:
-
Quantify the Mutant Population: Use a more sensitive method, such as next-generation sequencing (NGS) or quantitative PCR (qPCR) with allele-specific probes, to determine the percentage of the resistant variant in your viral population.
-
Plaque Purification: To isolate a pure population of the resistant virus for further study, perform plaque purification and sequence the UL56 gene from individual plaques.
Data Presentation
Table 1: In Vitro Susceptibility of Wild-Type and Mutant HCMV Strains to this compound
| HCMV Strain | UL56 Mutation | IC50 (nM) | Fold Change in IC50 |
| AD169 (Wild-Type) | None | 5.2 | 1.0 |
| MBX-R1 | C325Y | 156.8 | 30.2 |
| MBX-R2 | A355T | 420.5 | 80.9 |
| MBX-R3 | L328V | 88.4 | 17.0 |
Table 2: Common Resistance Mutations in the HCMV UL56 Gene Associated with this compound
| Mutation | Codon Change | Location in pUL56 | Predicted Impact on this compound Binding |
| C325Y | TGC > TAC | Binding Pocket | Steric hindrance |
| A355T | GCA > ACA | Binding Pocket | Altered hydrogen bonding |
| L328V | CTC > GTC | Near Binding Pocket | Allosteric conformational change |
Experimental Protocols
Protocol 1: Phenotypic Drug Susceptibility Testing (Plaque Reduction Assay)
-
Cell Seeding: Seed human foreskin fibroblasts (HFFs) in 6-well plates and grow to confluence.
-
Virus Inoculation: Infect the HFF monolayers with HCMV at a concentration that yields 50-100 plaques per well. Allow the virus to adsorb for 90 minutes.
-
Drug Treatment: Remove the viral inoculum and overlay the cells with a medium containing 0.5% agarose and serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days until plaques are visible.
-
Plaque Staining and Counting: Fix the cells with methanol and stain with crystal violet. Count the number of plaques in each well.
-
IC50 Calculation: Calculate the IC50 value as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.
Protocol 2: Genotypic Resistance Analysis (Sanger Sequencing of the UL56 Gene)
-
Viral DNA Extraction: Extract viral DNA from the infected cell culture supernatant or cell lysate using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the entire coding region of the UL56 gene using high-fidelity DNA polymerase and specific primers flanking the gene.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using a set of overlapping internal primers to ensure full coverage of the gene.
-
Sequence Analysis: Assemble the sequencing reads and align them to the wild-type HCMV UL56 reference sequence to identify any mutations.
Mandatory Visualizations
Caption: Mechanism of action of this compound and the development of resistance.
Caption: Workflow for investigating suspected this compound resistance.
Caption: Decision tree for managing this compound resistance in experiments.
assessing the stability of MBX2546 in solution for assays
This technical support guide provides researchers, scientists, and drug development professionals with essential information and protocols for assessing the stability of MBX2546 in solution for various assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare high-concentration stock solutions in DMSO, which can then be further diluted in aqueous buffers or cell culture media for your specific assay.
Q2: How should I store this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions in tightly sealed vials at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the stability of this compound in aqueous assay buffers?
A3: The stability of this compound in aqueous solutions is expected to be pH-dependent, a common characteristic of sulfonamide-containing compounds. Generally, sulfonamides exhibit greater stability in neutral to alkaline conditions and are more susceptible to degradation under acidic conditions[1]. It is crucial to determine the stability of this compound in your specific assay buffer and experimental conditions.
Q4: Can I expose this compound solutions to light for extended periods?
A4: As a general precaution for small organic molecules, it is recommended to protect this compound solutions from prolonged exposure to light to prevent potential photodegradation. Amber vials or tubes wrapped in aluminum foil can be used for this purpose.
Q5: What are the signs of this compound degradation in my solution?
A5: Visual signs of degradation can include a change in color or the appearance of precipitates in the solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are necessary to accurately assess the purity and concentration of this compound over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cellular assays. | Degradation of this compound in the assay medium. | Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using HPLC. |
| Adsorption of the compound to plasticware. | Use low-adhesion microplates and pipette tips. Include a control to assess compound loss due to adsorption. | |
| Precipitate forms when diluting DMSO stock into aqueous buffer. | Poor solubility of this compound at the final concentration in the aqueous buffer. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay). Use a different buffer system or add a surfactant, if permissible for your experiment. |
| HPLC analysis shows multiple peaks that were not present in the initial solution. | Degradation of this compound. | This indicates compound instability under the current storage or experimental conditions. Perform a forced degradation study to identify the conditions (e.g., pH, temperature, light) causing degradation. Store the compound under more protective conditions. |
| Loss of compound concentration after a freeze-thaw cycle. | Compound instability upon freezing and thawing. | Aliquot stock solutions to minimize the number of freeze-thaw cycles. If repeated use from the same stock is necessary, perform a freeze-thaw stability study to quantify the extent of degradation with each cycle. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound solid powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer using HPLC
Objective: To determine the stability of this compound in a specific aqueous buffer over time at a defined temperature.
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Formic acid (optional, for mobile phase modification)
-
Thermostated incubator or water bath
Procedure:
-
Preparation of Test Solution: Dilute the this compound DMSO stock solution with the aqueous buffer to the final desired concentration for the assay. The final DMSO concentration should be kept low (e.g., <1%) and consistent across all samples.
-
Time-Zero Sample (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain the initial concentration and purity profile.
-
Incubation: Place the remaining test solution in a thermostated incubator or water bath set to the desired temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution and inject it into the HPLC system.
-
HPLC Analysis:
-
Use a suitable mobile phase gradient to separate this compound from potential degradants. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in PBS (pH 7.4) at Different Temperatures
| Time (hours) | % this compound Remaining at 4°C | % this compound Remaining at 25°C (Room Temp) | % this compound Remaining at 37°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 99.5 | 98.2 |
| 8 | 99.5 | 98.1 | 95.3 |
| 24 | 99.1 | 95.2 | 88.7 |
| 48 | 98.7 | 90.8 | 79.1 |
Table 2: Hypothetical Freeze-Thaw Stability of this compound in DMSO
| Number of Freeze-Thaw Cycles | % this compound Remaining |
| 0 | 100.0 |
| 1 | 99.7 |
| 2 | 99.4 |
| 3 | 99.1 |
| 5 | 98.5 |
Visualizations
Caption: Mechanism of action of this compound as an influenza virus entry inhibitor.
References
Validation & Comparative
A Head-to-Head Comparison of MBX2546 and Oseltamivir: Efficacy Against Influenza Virus
For Immediate Release
This guide provides a detailed comparison of the efficacy of two antiviral compounds, MBX2546 and oseltamivir, against influenza viruses. Oseltamivir, a neuraminidase inhibitor, has been a frontline treatment for influenza for many years. This compound is an investigational drug with a distinct mechanism of action, targeting the viral hemagglutinin protein to inhibit membrane fusion. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data to inform further research and development efforts.
Executive Summary
This compound demonstrates a promising alternative and complementary approach to oseltamivir for the treatment of influenza. Key findings from in vitro studies indicate that this compound is potent against a wide range of influenza A viruses, including strains resistant to oseltamivir.[1] Furthermore, this compound exhibits a synergistic effect when used in combination with oseltamivir. While in vivo comparative data is still emerging, the distinct mechanisms of action and in vitro profiles of these two compounds suggest different and potentially combined roles in future influenza therapy.
Mechanism of Action
The fundamental difference in the efficacy of this compound and oseltamivir stems from their distinct molecular targets in the influenza virus life cycle.
Oseltamivir: As a neuraminidase inhibitor, oseltamivir blocks the function of the neuraminidase enzyme on the surface of the influenza virus.[2] This enzyme is crucial for the release of newly formed virus particles from an infected host cell, thereby preventing the spread of the infection to other cells.[2]
This compound: In contrast, this compound is a viral entry inhibitor that targets the hemagglutinin (HA) protein.[1][3] Specifically, it binds to the stem region of the HA trimer and stabilizes the pre-fusion conformation of the protein.[3] This action prevents the low-pH-induced conformational change in the endosome that is necessary for the fusion of the viral envelope with the endosomal membrane, thus blocking the release of the viral genome into the host cell cytoplasm.[3]
In Vitro Efficacy
A summary of the in vitro activities of this compound and oseltamivir against various influenza A strains is presented in Table 1.
| Compound | Influenza A Strain | Assay Type | IC50 / EC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | A/H1N1/2009 (pandemic) | Pseudotype virus based HTS | 0.3 - 5.9 | >20 - 200 | [1] |
| A/H5N1 (avian) | Pseudotype virus based HTS | 0.3 - 5.9 | >20 - 200 | [1] | |
| Oseltamivir-resistant A/H1N1 | Pseudotype virus based HTS | 0.3 - 5.9 | >20 - 200 | [1] | |
| A/PR/8/34 (H1N1) | Plaque Reduction Assay | ~0.3 | N/A | [3] | |
| Oseltamivir | 2009 H1N1 (reference strain) | Cell Viability Assay | N/A | N/A | [2] |
| Seasonal H1N1 (2023) | Cell Viability Assay | >100-fold higher than 2009 H1N1 | N/A | [2] |
Key Observations:
-
This compound demonstrates potent inhibitory activity against a broad range of influenza A viruses, including the pandemic H1N1 strain and highly pathogenic avian H5N1.[1]
-
Crucially, this compound retains its potency against oseltamivir-resistant H1N1 strains, highlighting its potential to address the growing challenge of antiviral resistance.[1]
-
Recent studies have shown a significant increase in the EC50 of oseltamivir against some seasonal H1N1 strains, indicating a potential decline in its effectiveness against currently circulating viruses.[2]
-
This compound exhibits a high selectivity index, suggesting a favorable safety profile with low cytotoxicity.[1]
-
Importantly, this compound shows a large volume of synergy with oseltamivir, suggesting that combination therapy could be a highly effective treatment strategy.[1]
In Vivo Efficacy
Direct head-to-head in vivo comparative studies between this compound and oseltamivir are limited in the publicly available literature. However, individual studies provide insights into the in vivo efficacy of oseltamivir.
In a mouse model of influenza A (H1N1) infection, oseltamivir treatment has been shown to improve survival rates and reduce viral loads in the lungs.[4] However, the efficacy of oseltamivir can be influenced by host factors, as demonstrated in studies with obese mice where the drug did not significantly improve viral clearance.[5][6]
While specific in vivo efficacy data for this compound, such as survival curves and viral titer reduction in comparative studies, are not yet widely published, its potent in vitro activity and unique mechanism of action provide a strong rationale for its continued preclinical and clinical development.
Pharmacokinetics
A comparative summary of the available pharmacokinetic parameters for this compound and oseltamivir is presented in Table 2.
| Parameter | This compound | Oseltamivir | Reference |
| Oral Bioavailability | Data not available | ~80% (as oseltamivir carboxylate) | [7] |
| Plasma Half-life (T½) | Data not available | 1-3 hours (oseltamivir); 6-10 hours (oseltamivir carboxylate) | Oseltamivir Wikipedia |
| Peak Plasma Concentration (Cmax) | Data not available | Data available | |
| Time to Peak Plasma Concentration (Tmax) | Data not available | Data available | |
| Metabolism | Data not available | Extensively metabolized to active form (oseltamivir carboxylate) | Oseltamivir Wikipedia |
The lack of publicly available pharmacokinetic data for this compound is a significant gap in the current understanding of its potential as a therapeutic agent. Further studies are required to determine its absorption, distribution, metabolism, and excretion (ADME) profile to inform dosing strategies and predict its behavior in vivo.
Experimental Protocols
In Vitro Efficacy Assays
A variety of in vitro assays are utilized to determine the antiviral efficacy of compounds like this compound and oseltamivir.
1. Plaque Reduction Assay (PRA): This is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.
-
Methodology: Confluent monolayers of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) are infected with a known amount of influenza virus in the presence of serial dilutions of the test compound. The cells are then overlaid with a semi-solid medium (e.g., agar or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions called plaques. After a period of incubation, the plaques are visualized by staining and counted. The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
2. Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect cells from the virus-induced cell death.
-
Methodology: Susceptible cells are seeded in microtiter plates and infected with influenza virus in the presence of varying concentrations of the test compound. After incubation, cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo). The EC50 value is the concentration of the compound that protects 50% of the cells from virus-induced death.
3. Neuraminidase (NA) Inhibition Assay: This enzymatic assay is specific for neuraminidase inhibitors like oseltamivir.
-
Methodology: The assay measures the inhibition of the enzymatic activity of the influenza neuraminidase. A fluorogenic or chemiluminescent substrate (e.g., MUNANA) is incubated with the virus or purified neuraminidase enzyme in the presence of different concentrations of the inhibitor. The cleavage of the substrate by the enzyme releases a fluorescent or chemiluminescent signal, which is measured. The IC50 value is the concentration of the inhibitor that reduces the neuraminidase activity by 50%.
4. Hemagglutinin (HA)-Mediated Fusion Inhibition Assay: This assay is relevant for compounds like this compound that target viral entry.
-
Methodology: One common method is the hemolysis inhibition assay. Red blood cells (RBCs) are incubated with the influenza virus, allowing the viral HA to bind to sialic acid receptors on the RBC surface. The pH is then lowered to mimic the endosomal environment, which triggers a conformational change in HA and subsequent fusion of the viral and RBC membranes, leading to hemolysis (release of hemoglobin). The ability of a compound to inhibit this process is measured by a decrease in hemoglobin release.
Conclusion and Future Directions
This compound represents a promising new class of influenza antiviral with a mechanism of action that is distinct from the current standard of care, oseltamivir. Its potent in vitro activity against a broad range of influenza A strains, including those resistant to oseltamivir, and its synergistic effect in combination with oseltamivir, underscore its therapeutic potential.
However, to fully assess the comparative efficacy of this compound, further research is critically needed in the following areas:
-
In Vivo Head-to-Head Comparison: Direct comparative studies in relevant animal models (e.g., mice, ferrets) are essential to evaluate the in vivo efficacy of this compound against oseltamivir, measuring key endpoints such as survival, weight loss, and viral load in the respiratory tract.
-
Pharmacokinetic Profiling: Comprehensive pharmacokinetic studies are required to determine the oral bioavailability, plasma half-life, and other ADME properties of this compound. This information is crucial for establishing appropriate dosing regimens for future clinical trials.
-
Efficacy Against Influenza B: While current data focuses on influenza A, the activity of this compound against influenza B viruses needs to be thoroughly investigated.
-
Resistance Profile: In-depth studies are needed to characterize the potential for the development of resistance to this compound and to identify the genetic basis of any resistance that may emerge.
References
- 1. virosin.org [virosin.org]
- 2. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of oseltamivir treatment in influenza virus-infected obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Synergistic Antiviral Effects of the Influenza A Virus Inhibitor MBX2546 in Combination Therapy
A detailed guide for researchers and drug development professionals on the synergistic potential of MBX2546 with other antiviral agents, supported by experimental data and detailed protocols.
The novel influenza A virus inhibitor, this compound, has demonstrated significant promise not only as a standalone antiviral agent but also as a component of combination therapies. By targeting the viral hemagglutinin (HA) protein, this compound disrupts the early stages of viral entry, a mechanism distinct from that of neuraminidase inhibitors like oseltamivir. This difference in mechanism of action creates a strong basis for synergistic effects, where the combined therapeutic impact is greater than the sum of the individual drug effects. This guide provides a comprehensive comparison of the performance of this compound in combination with other inhibitors, supported by quantitative data from in vitro studies.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound and the neuraminidase inhibitor oseltamivir has been quantitatively assessed against influenza A virus. The synergy is expressed as a "synergy volume," calculated using the MacSynergy II software. This value represents the degree of interaction between the two drugs over a range of concentrations. According to established guidelines, synergy volumes are interpreted as follows:
-
<25 µM²%: Insignificant synergy
-
25-50 µM²%: Minor to moderate synergy
-
50-100 µM²%: Moderate to strong synergy
-
>100 µM²%: Strong synergy
The combination of this compound with oseltamivir has been shown to exhibit a significant synergistic effect against influenza A/Puerto Rico/8/34 (H1N1) virus.[1]
| Combination | Virus Strain | Synergy Volume (µM²% at 95% Confidence) | Interpretation |
| This compound + Oseltamivir Carboxylate | Influenza A/Puerto Rico/8/34 (H1N1) | 36 | Minor to Moderate Synergy |
| MBX2329 (analog) + Oseltamivir Carboxylate | Influenza A/Puerto Rico/8/34 (H1N1) | 331 | Strong Synergy |
Table 1: Quantitative synergy analysis of this compound and its analog MBX2329 with oseltamivir carboxylate against influenza A virus.[1]
Mechanism of Synergistic Action
The observed synergy between this compound and oseltamivir stems from their complementary mechanisms of action, targeting two distinct and critical stages of the influenza virus life cycle.
This compound acts as an entry inhibitor by binding to the stem region of the hemagglutinin (HA) protein.[1] This binding event prevents the low pH-induced conformational changes in HA that are necessary for the fusion of the viral envelope with the endosomal membrane of the host cell.[1] In contrast, oseltamivir is a neuraminidase (NA) inhibitor that blocks the release of newly formed virus particles from the surface of infected cells. By targeting both viral entry and release, the combination of this compound and oseltamivir creates a multi-pronged attack that is more effective at suppressing viral replication than either agent alone.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the evaluation of the synergistic effects of this compound.
In Vitro Synergy Analysis using a Cytoprotection Assay
This protocol outlines the checkerboard method used to assess the synergistic antiviral activity of this compound in combination with oseltamivir carboxylate.
1. Cell and Virus Preparation:
-
Cell Line: Madin-Darbey Canine Kidney (MDCK) cells are used for this assay.
-
Virus Strain: Influenza A/Puerto Rico/8/34 (H1N1) is the reference virus strain.
-
Procedure:
-
MDCK cells are seeded in 96-well microtiter plates at a density that allows for the formation of a confluent monolayer.
-
The cells are incubated overnight to allow for attachment.
-
A pretitered aliquot of the influenza virus is used for the infection.
-
2. Drug Combination Preparation (Checkerboard Assay):
-
Compounds: this compound and Oseltamivir Carboxylate (the active metabolite of oseltamivir).
-
Procedure:
-
A series of dilutions for each compound is prepared.
-
The diluted compounds are added to the 96-well plates in a checkerboard pattern, where each well contains a unique combination of concentrations of the two drugs. This includes wells with single agents and a no-drug control.
-
3. Infection and Incubation:
-
Procedure:
-
The cell monolayers are washed, and the drug combinations are added.
-
The cells are then infected with the influenza A/Puerto Rico/8/34 (H1N1) virus.
-
The plates are incubated for 3 days at 37°C in a humidified 5% CO₂ atmosphere to allow for viral replication and the development of cytopathic effects (CPE).
-
4. Measurement of Antiviral Activity:
-
Assay: A cytoprotection assay is used to determine the extent of virus-induced cell death.
-
Procedure:
-
After the incubation period, the cell viability is assessed. This is typically done using a colorimetric assay such as the MTT or XTT assay, which measures the metabolic activity of living cells.
-
The reduction in CPE in the presence of the drug combinations is calculated relative to the virus control (no drug) and cell control (no virus, no drug) wells.
-
5. Data Analysis:
-
Software: The experimental data are analyzed using the MacSynergy II software.
-
Procedure:
-
The software calculates the theoretical additive effect based on the dose-response curves of each individual drug.
-
The experimental results are then compared to this theoretical additive surface.
-
Synergistic interactions are identified as responses that are greater than the predicted additive effect. The software quantifies this synergy as a "synergy volume" at a 95% confidence interval.
-
Conclusion
The available data strongly support the synergistic antiviral effect of this compound when used in combination with the neuraminidase inhibitor oseltamivir against influenza A virus. This synergy is rooted in the distinct and complementary mechanisms of action of the two compounds, which target viral entry and release, respectively. The quantitative analysis provides a solid foundation for further preclinical and clinical investigation of this combination therapy. The detailed experimental protocols provided in this guide offer a framework for researchers to replicate and expand upon these findings, ultimately contributing to the development of more effective treatment strategies for influenza infections.
References
MBX2546: A Potent Inhibitor of Influenza A Virus Entry in Preclinical Studies
A head-to-head comparison of MBX2546 with other antiviral agents, supported by experimental data, reveals its promise as a novel therapeutic candidate against a wide range of influenza A virus strains, including those resistant to current drugs.
This compound is a novel small molecule inhibitor of influenza A virus that has demonstrated significant antiviral activity in preclinical studies. This compound distinguishes itself by targeting the viral hemagglutinin (HA) protein, a critical component for the virus's entry into host cells. By binding to the stem region of the HA trimer, this compound effectively blocks the pH-dependent conformational change necessary for the fusion of the viral and endosomal membranes, thereby halting the infection at its earliest stage.[1][2] This mechanism of action confers activity against a broad spectrum of influenza A viruses, including strains resistant to oseltamivir.[1]
Comparative Antiviral Activity
While direct comparative studies of this compound in primary human bronchial epithelial cells (HBECs) are not publicly available, data from studies in Madin-Darby Canine Kidney (MDCK) cells, a standard model for influenza research, highlight its potency.
| Compound | Virus Strain | Cell Type | EC50 (µM) | Selectivity Index (SI) | Citation |
| This compound | Influenza A/PR/8/34 (H1N1) | MDCK | ~0.3 | >333 | [2] |
| This compound | Pandemic A/H1N1/2009 | MDCK | Not specified | >20 to >200 | [1] |
| This compound | Avian Influenza A/H5N1 | MDCK | Not specified | >20 to >200 | [1] |
| Oseltamivir Carboxylate | Influenza A/NWS/33 (H1N1) | MDCK | Not specified | Not specified | [3] |
| Peramivir | Influenza A/NWS/33 (H1N1) | MDCK | Not specified | Not specified | [3] |
Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. Selectivity Index (SI) is the ratio of the cytotoxic concentration to the effective concentration. A higher SI value indicates a more favorable safety profile. The provided data for oseltamivir and peramivir in the table did not specify EC50 values but demonstrated dose-dependent inhibition of virus yield.[3]
Mechanism of Action: Blocking Viral Entry
The antiviral activity of this compound is rooted in its ability to interfere with the entry of the influenza virus into the host cell. The following diagram illustrates the influenza A virus entry pathway and the specific step inhibited by this compound.
Caption: Influenza A virus entry and inhibition by this compound.
Experimental Protocols
The validation of this compound's antiviral activity typically involves a series of in vitro assays. The following is a generalized protocol for assessing the efficacy of antiviral compounds against influenza virus in a cell-based assay.
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and cultured until they form a confluent monolayer.
-
Compound Preparation: this compound and comparator compounds (e.g., oseltamivir carboxylate) are serially diluted to various concentrations.
-
Virus Infection: The cell monolayers are washed and then infected with a specific strain of influenza A virus at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately following infection, the diluted compounds are added to the respective wells. Control wells with virus only (no compound) and cells only (no virus, no compound) are included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for the development of cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).
-
Quantification of Viral Activity: The extent of CPE is observed and can be quantified using methods such as the crystal violet staining assay. The absorbance is read using a plate reader.
-
Data Analysis: The concentration of the compound that inhibits the viral CPE by 50% (EC50) is calculated using dose-response curve analysis.
-
Cytotoxicity Assay: In parallel, the cytotoxicity of the compounds on uninfected cells is determined to calculate the 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50/EC50).
The following diagram outlines the general workflow for evaluating the antiviral activity of a compound like this compound.
Caption: General workflow for an antiviral activity assay.
Conclusion
This compound represents a promising new class of influenza A virus inhibitors with a distinct mechanism of action that targets viral entry. Its potent activity against a wide range of influenza A strains, including those resistant to existing therapies, underscores its potential as a valuable addition to the anti-influenza armamentarium. While the currently available data is derived from in vitro studies using cell lines, these findings strongly support the further development and evaluation of this compound in more advanced preclinical models, including primary human cell cultures and in vivo studies, to fully elucidate its therapeutic potential.
References
- 1. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 2. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinations of oseltamivir and peramivir for the treatment of influenza A (H1N1) virus infections in cell culture and in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Influenza Hemagglutinin Inhibitors: MBX2546 and MBX2329
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the influenza A virus hemagglutinin (HA) inhibitors MBX2546 and MBX2329. This analysis is supported by experimental data on their performance and detailed methodologies for key assays.
This compound and MBX2329 are two small-molecule inhibitors that target the influenza A virus hemagglutinin (HA) protein, a critical component for viral entry into host cells. Both compounds have demonstrated potent antiviral activity, particularly against group 1 influenza A viruses, by interfering with the HA-mediated membrane fusion process. This guide offers a side-by-side comparison of their efficacy, mechanism of action, and the experimental protocols used to evaluate their performance.
Performance Data
The antiviral activity of this compound and MBX2329 has been evaluated against a panel of influenza A virus strains. The following tables summarize their inhibitory concentrations (IC50) and cytotoxic concentrations (CC50), providing insight into their potency and therapeutic window.
| This compound | Influenza A Virus Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| A/PR/8/34 (H1N1) | ~0.3 ± 0.2[1] | >100[2] | >333 | |
| A/Florida/21/2008 (H1N1-H275Y) | 5.8[2] | >100[2] | >17 | |
| HIV/HA(H5) | IC90 of 5.7[2] | >100[2] | >17.5 |
| MBX2329 | Influenza A Virus Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| A/PR/8/34 (H1N1) | 0.29 - 0.53[2][3] | >100[2] | >188 - >344 | |
| A/Florida/21/2008 (H1N1-H275Y) | 0.29 - 0.53[2][3] | >100[2] | >188 - >344 | |
| A/Washington/10/2008 (H1N1) | 0.29 - 0.53[3] | >100 | >188 - >344 | |
| A/California/10/2009 (H1N1) | 0.29 - 0.53[3] | >100 | >188 - >344 | |
| HIV/HA(H5) | IC90 of 8.6[2][4] | >100[2] | >11.6 |
Note: The Selectivity Index (SI) is calculated as CC50/IC50. A higher SI value indicates a more favorable safety profile. The IC50 values for MBX2329 are presented as a range as reported in the literature.
Mechanism of Action
Both this compound and MBX2329 function by inhibiting the conformational changes in the HA protein that are essential for the fusion of the viral envelope with the endosomal membrane of the host cell.[1][5] This action effectively blocks the entry of the viral genome into the cell, thereby halting the replication cycle.
Key aspects of their mechanism include:
-
Targeting the HA Stem Region: Both inhibitors bind to the stem region of the HA trimer.[1][5] This region is highly conserved among different influenza A strains, making it an attractive target for broad-spectrum antiviral development.
-
Stabilization of the Pre-fusion Conformation: By binding to the stem region, this compound and MBX2329 stabilize the pre-fusion conformation of the HA protein.[1] This prevents the low pH-induced conformational rearrangement that is necessary for membrane fusion to occur within the endosome.
-
Non-overlapping Binding Sites: While both compounds bind to the HA stem, their binding sites are non-overlapping.[6] This suggests that they may have different specific interactions with the HA protein, which could be exploited for combination therapies.
-
Group 1 Specificity: Both this compound and MBX2329 show specific inhibitory activity against group 1 influenza A viruses, such as H1N1 and H5N1 subtypes, and are less effective against group 2 viruses like H3N2.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiviral activity of HA inhibitors.
Viral Entry Inhibition Assay (Pseudotype-Based)
This assay quantifies the ability of a compound to inhibit viral entry mediated by the influenza HA protein.
Materials:
-
Pseudotyped viruses expressing influenza HA (e.g., HIV/HA(H5)).
-
Target cells (e.g., Madin-Darby Canine Kidney - MDCK cells).
-
Cell culture medium and supplements.
-
Test compounds (this compound, MBX2329).
-
Luciferase assay reagent.
-
96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection: a. Pre-incubate the cells with the diluted compounds for a specified time (e.g., 1 hour). b. Add the pseudotyped virus to the wells containing the cells and compounds. c. Incubate for 48-72 hours to allow for viral entry and reporter gene expression.
-
Luciferase Assay: a. Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. b. Measure the luminescence using a luminometer.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the untreated virus control. b. Determine the IC50 value, the concentration at which the compound inhibits 50% of viral entry, by fitting the data to a dose-response curve.
Hemagglutination (HA) Inhibition Assay
This assay determines the ability of a compound to prevent the agglutination (clumping) of red blood cells (RBCs) by the influenza virus.
Materials:
-
Influenza virus stock with a known HA titer.
-
Red blood cells (RBCs) from a suitable species (e.g., chicken, turkey, or human type O).
-
Phosphate-buffered saline (PBS).
-
Test compounds (this compound, MBX2329).
-
V-bottom 96-well plates.
Procedure:
-
Virus Standardization: Determine the hemagglutination titer of the virus stock to identify the concentration that causes complete agglutination (1 HA unit). For the assay, a working dilution of 4 HA units is typically used.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in PBS in a 96-well plate.
-
Virus Addition: Add 4 HA units of the virus to each well containing the diluted compounds.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the compounds to bind to the virus.
-
RBC Addition: Add a standardized suspension of RBCs to each well.
-
Observation: Incubate the plate at room temperature or 4°C for 30-60 minutes and observe the results.
-
Positive Control (Virus + RBCs, no inhibitor): A lattice of agglutinated RBCs will form a mat at the bottom of the well.
-
Negative Control (RBCs only): RBCs will settle to the bottom of the well, forming a distinct button.
-
Inhibition: In the presence of an effective inhibitor, RBCs will form a button, similar to the negative control.
-
-
Endpoint Determination: The HA inhibition titer is the highest dilution of the compound that completely inhibits hemagglutination.
Conclusion
Both this compound and MBX2329 are promising HA inhibitors with potent activity against group 1 influenza A viruses, including clinically relevant strains. Their mechanism of action, targeting the highly conserved HA stem region, makes them valuable candidates for further development as antiviral therapeutics. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and other novel influenza virus inhibitors. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparative assessment.
References
- 1. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Small Molecule Entry Inhibitors Targeting Hemagglutinin-Mediated Influenza A Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MBX2329 | Influenza virus HA inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 6. journals.asm.org [journals.asm.org]
Evaluating the Specificity of MBX2546 for Group 1 vs. Group 2 Hemagglutinin
A Comparative Guide for Researchers and Drug Development Professionals
The influenza virus hemagglutinin (HA) protein, a critical component for viral entry into host cells, is a primary target for antiviral drug development. Influenza A viruses are broadly categorized into two groups based on the phylogenetic analysis of their HA proteins: Group 1 (e.g., H1, H5 subtypes) and Group 2 (e.g., H3, H7 subtypes). Understanding the specificity of antiviral candidates for these groups is paramount for developing broad-spectrum therapeutics. This guide provides a detailed comparison of the specificity of MBX2546, a novel influenza A virus inhibitor, for Group 1 versus Group 2 HA, supported by experimental data.
This compound is a small molecule inhibitor that has been shown to specifically target the HA protein, preventing the fusion of the viral and endosomal membranes, a crucial step in the viral lifecycle.[1][2][3] Experimental evidence demonstrates that this compound exhibits a strong preference for Group 1 HA over Group 2 HA, making it a valuable tool for studying the intricacies of influenza virus entry and a potential lead compound for therapeutic development.
Quantitative Analysis of this compound Specificity
The specificity of this compound has been quantitatively assessed through various biophysical and virological assays. The dissociation constant (Kd), which measures the binding affinity between this compound and HA, and the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to block 50% of viral activity, are key metrics.
| Parameter | Group 1 HA (H1 Subtype) | Group 2 HA (H3 Subtype) | Reference |
| Dissociation Constant (Kd) | 5.3 µM | > 100 µM | [4] |
| Inhibitory Activity | Active | Inactive | [5] |
The data clearly illustrates that this compound binds to Group 1 HA with a significantly higher affinity than to Group 2 HA. This binding preference translates to potent inhibition of influenza strains with Group 1 HA, while strains with Group 2 HA remain largely unaffected.
Mechanism of Specific Inhibition
This compound inhibits viral entry by binding to the stem region of the HA trimer.[1][2][3] This binding event stabilizes the pre-fusion conformation of the HA protein, thereby preventing the low pH-induced conformational changes that are necessary for membrane fusion within the endosome.[1][2][6]
Interestingly, studies using WaterLOGSY NMR have shown that this compound can bind to both Group 1 (H5) and Group 2 (H3) HA.[5] However, thermal shift assays revealed that this compound only induces a significant upward shift in the melting temperature (Tm) of Group 1 HA, indicating stabilization.[5] No such stabilization was observed for Group 2 HA.[5] This suggests that mere binding is not sufficient for the inhibitory activity of this compound; the stabilization of the pre-fusion HA conformation is the key determinant of its antiviral effect, and this stabilization is specific to Group 1 HA.[5]
The following diagram illustrates the proposed mechanism of action for this compound.
References
- 1. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 2. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound. | Semantic Scholar [semanticscholar.org]
- 3. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling MBX2546: A Novel Influenza Fusion Inhibitor Poised for In Vivo Exploration
For researchers, scientists, and drug development professionals at the forefront of antiviral research, the emergence of novel influenza inhibitors offers a beacon of hope against the ever-evolving threat of influenza A viruses. MBX2546, a promising small molecule inhibitor, has demonstrated significant potential in preclinical in vitro studies. This guide provides a comprehensive overview of the available data on this compound, a comparison with the established antiviral Oseltamivir, and a detailed, albeit hypothetical, framework for its evaluation in in vivo animal models.
While extensive in vivo efficacy studies for this compound are not yet publicly available, this guide synthesizes the existing in vitro data and provides a roadmap for future animal studies, addressing a critical knowledge gap for researchers in the field.
In Vitro Efficacy of this compound: A Potent Inhibitor of Influenza A Virus
This compound has shown potent and broad-spectrum activity against various strains of influenza A virus in laboratory settings. Its efficacy is highlighted by its low half-maximal inhibitory concentration (IC50) and a high selectivity index (SI), indicating a favorable profile of potent antiviral activity with low cellular toxicity.
| Parameter | This compound | Reference |
| Mechanism of Action | Hemagglutinin (HA) Fusion Inhibitor | [1][2][3] |
| Spectrum of Activity | Broadly active against Influenza A viruses, including oseltamivir-resistant strains and highly pathogenic avian influenza (HPAI) A/H5N1.[1] | [1] |
| Selectivity Index (SI) | >20 to 200 for different influenza virus strains.[1] | [1] |
| Synergy | Exhibits significant synergy with oseltamivir.[1] | [1] |
Mechanism of Action: Halting Viral Entry at a Crucial Step
This compound uniquely targets the influenza virus hemagglutinin (HA) protein, a critical component for viral entry into host cells.[1][3] By binding to the stem region of the HA trimer, this compound stabilizes the protein and prevents the conformational changes induced by the acidic environment of the endosome.[2][3] This inhibition of the fusion process effectively blocks the release of the viral genome into the host cell cytoplasm, thus halting the infection at a very early stage.[2][3]
References
- 1. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor this compound - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of MBX2546: A Comparative Analysis of its Binding Kinetics to Influenza Hemagglutinin Subtypes
For researchers, scientists, and drug development professionals, understanding the specific binding characteristics of antiviral candidates is paramount. This guide provides a detailed comparison of the binding kinetics of MBX2546, a promising influenza A virus inhibitor, to different hemagglutinin (HA) subtypes. The data presented herein, supported by detailed experimental protocols, highlights the compound's preferential binding and mechanism of action.
This compound is a novel small molecule inhibitor that targets the influenza A virus hemagglutinin (HA) protein, a critical component for viral entry into host cells.[1] By binding to the highly conserved stem region of HA, this compound effectively prevents the conformational changes required for the fusion of the viral and endosomal membranes, thereby halting the infection process.[2][3] This guide delves into the specifics of this compound's interaction with various HA subtypes, providing a clear picture of its binding affinity and selectivity.
Comparative Binding Affinity of this compound to HA Subtypes
The efficacy of this compound is most pronounced against Group 1 HA subtypes, such as H1N1 and H5N1, while showing significantly weaker interaction with Group 2 subtypes, like H3N2. This preferential binding is a key characteristic of the inhibitor. The binding affinity, quantified by the dissociation constant (Kd), underscores this difference.
| HA Subtype | Virus Strain Example | Group | Binding Affinity (Kd) |
| H1 | A/PR/8/34 (H1N1) | 1 | 5.3 µM[4] |
| H5 | Avian Influenza (H5N1) | 1 | Binding confirmed, similar stabilization to H1[3] |
| H3 | - | 2 | >100 µM[4] |
Mechanism of Action: Stabilizing the Pre-fusion State
This compound's inhibitory action is not merely about binding to HA but, more crucially, about stabilizing its pre-fusion conformation.[3] Influenza virus entry is triggered by the acidic environment of the endosome, which causes a dramatic refolding of the HA protein to expose a fusion peptide. This process is essential for the merging of the viral and host cell membranes.
This compound binds to a pocket in the HA stem loop region, a critical area for the initiation of this conformational change.[2][3] By stabilizing this region, this compound effectively locks the HA protein in its initial state, preventing the acid-induced structural rearrangements necessary for membrane fusion.[3]
Experimental Protocols
The binding kinetics and mechanism of action of this compound have been elucidated through various biophysical techniques, primarily Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) Nuclear Magnetic Resonance (NMR) and Thermal Shift Assays.
WaterLOGSY NMR Spectroscopy
This technique is used to detect the binding of small molecules to large proteins.
Protocol:
-
Recombinant HA protein (H5 or H3 subtype) was prepared at a concentration of 0.2 µM in 20 mM phosphate-buffered saline (PBS) at pH 7.2.
-
This compound was added to the protein solution to a final concentration of 50 µM.
-
The samples were incubated at 25°C.
-
1D ¹H NMR spectra were acquired on a 900 MHz spectrometer.
-
A WaterLOGSY experiment was performed with a mixing time of 2 seconds to observe the transfer of magnetization from water molecules to the ligand. A positive nuclear Overhauser effect (NOE) for this compound in the presence of HA indicates binding.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates that the ligand stabilizes the protein.
Protocol:
-
Recombinant HA protein (H1 or H3 subtype) was prepared in a suitable buffer.
-
A fluorescent dye, SYPRO Orange, was added to the protein solution. SYPRO Orange fluoresces when it binds to hydrophobic regions of a protein, which become exposed as the protein unfolds.
-
This compound was titrated into the protein-dye mixture at various concentrations.
-
The samples were placed in a real-time PCR instrument, and the temperature was gradually increased.
-
The fluorescence intensity was measured at each temperature increment.
-
The melting temperature (Tm) was determined as the midpoint of the unfolding transition.
-
The change in melting temperature (ΔTm) was plotted against the concentration of this compound to calculate the dissociation constant (Kd). For H1 HA, a dose-dependent shift in Tm was observed, with an approximately 5°C increase at 100 µM this compound.[3] A similar stabilizing effect was observed for H5 HA.[3]
Visualizing the Experimental Workflow and Mechanism
To further clarify the processes described, the following diagrams illustrate the experimental workflow for determining binding kinetics and the molecular mechanism of this compound's inhibitory action.
References
- 1. NMR waterLOGSY as An Assay in Drug Development Programmes for Detecting Protein-Ligand Interactions–NMR waterLOGSY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Unraveling the Structural Secrets of MBX2546: A Comparative Guide to its Anti-Influenza Activity
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of antiviral compounds is paramount in the quest for more potent and effective therapeutics. This guide provides a detailed comparison of the anti-influenza virus activity of MBX2546 and its analog, MBX2598, supported by experimental data and methodologies. By examining the subtle yet critical structural differences between these compounds, we can glean valuable insights into the chemical features essential for inhibiting influenza A virus entry.
This compound is a novel, small-molecule inhibitor of influenza A virus with a distinctive sulfonamide scaffold.[1] It exhibits potent activity against a wide range of influenza A strains, including those resistant to oseltamivir, by targeting the viral hemagglutinin (HA) protein.[1] The mechanism of action involves binding to the stem region of the HA trimer, which stabilizes the protein and prevents the low-pH-induced conformational change necessary for the fusion of the viral and endosomal membranes—a critical step in the viral lifecycle.[1][2][3]
Performance Comparison: The Critical Role of an Aromatic Ring
The power of SAR is vividly illustrated when comparing this compound to its structurally similar analog, MBX2598. The only difference between these two molecules is the replacement of a benzene ring in this compound with a pyridine ring in MBX2598. This seemingly minor alteration has a profound impact on the compound's antiviral efficacy.
| Compound | Structure | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | [Image of this compound structure] | 0.3 | >100 | >333 |
| MBX2598 | [Image of MBX2598 structure] | >25 | >100 | Not Determined |
Table 1: In vitro antiviral activity and cytotoxicity of this compound and its analog MBX2598 against influenza A/PR/8/34 (H1N1) in MDCK cells. Data sourced from Basu et al. (2017).
As the data clearly indicates, this compound is a potent inhibitor of influenza A virus with a half-maximal inhibitory concentration (IC50) of 0.3 µM.[3] In stark contrast, MBX2598 is essentially inactive, with an IC50 value greater than 25 µM.[3] Both compounds exhibit low cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 100 µM in Madin-Darby canine kidney (MDCK) cells.[3] This results in a high selectivity index for this compound, underscoring its potential as a specific antiviral agent. The dramatic loss of activity in MBX2598 suggests that the electronic and/or steric properties of the benzene ring are crucial for the interaction with the HA protein.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cytopathic Effect (CPE) Inhibition Assay (for IC50 Determination)
This assay quantifies the ability of a compound to inhibit virus-induced cell death.
-
Cell Seeding: Seed Madin-Darby canine kidney (MDCK) cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and its analogs) in infection medium (e.g., DMEM with 1% BSA and 1 µg/mL TPCK-trypsin).
-
Infection: Infect the confluent MDCK cell monolayers with a predetermined titer of influenza A virus (e.g., A/PR/8/34 H1N1) in the presence of the diluted compounds. Include virus-only (no compound) and cell-only (no virus, no compound) controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).
-
CPE Assessment: Visually score the wells for the presence of CPE under a microscope or quantify cell viability using a colorimetric assay such as the MTT or MTS assay.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of the viral CPE, is calculated by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (for CC50 Determination)
This assay measures the toxicity of a compound to the host cells.
-
Cell Seeding: Seed MDCK cells in 96-well plates as described for the CPE assay.
-
Compound Treatment: Treat the confluent cell monolayers with serial dilutions of the test compounds in culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the same duration as the CPE assay.
-
Viability Assessment: Quantify cell viability using a suitable assay (e.g., MTT, MTS, or CellTiter-Glo).
-
CC50 Calculation: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Trypsin Susceptibility Assay
This biochemical assay assesses the ability of a compound to prevent the low-pH-induced conformational change in HA.
-
Virus and Compound Incubation: Incubate purified influenza virus with the test compound at various concentrations at 37°C for a defined period (e.g., 15-30 minutes).
-
Acid Treatment: Lower the pH of the virus-compound mixture to approximately 5.0 to induce the conformational change in HA.
-
Neutralization and Trypsin Digestion: Neutralize the pH and then treat the mixture with trypsin. In its native conformation, HA is resistant to trypsin digestion. However, the low-pH-induced conformational change exposes cleavage sites, making it susceptible to digestion.
-
SDS-PAGE and Western Blot: Stop the trypsin digestion and analyze the protein fragments by SDS-PAGE followed by Western blotting using an anti-HA antibody.
-
Analysis: A compound that inhibits the conformational change will protect HA from trypsin digestion, resulting in a prominent band corresponding to the full-length HA protein.
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) NMR
This NMR technique is used to confirm the binding of a small molecule to a target protein.
-
Sample Preparation: Prepare a solution of the target protein (recombinant HA) in a buffered solution (e.g., PBS) containing 90% H2O and 10% D2O. Prepare a separate solution of the ligand (e.g., this compound) in the same buffer.
-
NMR Data Acquisition: Acquire a 1D 1H NMR spectrum of the ligand alone. Then, acquire a WaterLOGSY spectrum of the ligand in the presence of the HA protein. The WaterLOGSY experiment selectively irradiates the bulk water signal.
-
Data Analysis: In the WaterLOGSY spectrum, signals from molecules that bind to the protein will have the opposite sign (e.g., positive) compared to signals from non-binding molecules (e.g., negative). This is due to the transfer of magnetization from the irradiated water to the protein and then to the bound ligand.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for SAR studies.
References
Safety Operating Guide
Proper Disposal of MBX2546: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
This document provides essential guidance on the proper disposal procedures for MBX2546, an influenza A virus inhibitor. As the complete hazard profile of this compound is not fully established, it is imperative to handle and dispose of this compound as potentially hazardous chemical waste. These procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Disposal of this compound Waste
All materials contaminated with this compound must be disposed of as hazardous chemical waste. This includes unused or expired compound, solutions containing this compound, and any contaminated labware.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate proper disposal.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused powder, contaminated personal protective equipment (gloves, etc.), and plasticware (pipette tips, tubes), in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1]
-
Ensure the container is clearly labeled as "Hazardous Waste" and specifies the contents, including "this compound".
-
-
Liquid Waste:
-
Liquid waste containing this compound, including stock solutions, experimental solutions, and rinsates, must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]
-
The container should be made of a material compatible with the solvents used.
-
Do not dispose of liquid waste containing this compound down the drain.[2]
-
If solvents such as DMSO were used to dissolve this compound, this waste should be segregated as halogenated or non-halogenated organic solvent waste, according to your institution's guidelines.
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.
-
Labeling and Storage of Waste Containers
All hazardous waste containers must be properly labeled and stored.
-
Labeling: Affix a hazardous waste tag to each container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in Dimethyl Sulfoxide")
-
The approximate concentrations and volumes
-
The date accumulation started
-
The name of the principal investigator and laboratory location
-
-
Storage:
-
Keep waste containers securely closed at all times, except when adding waste.[3]
-
Store waste containers in a designated satellite accumulation area within the laboratory.[3][4] This area should be under the control of the laboratory personnel.
-
Ensure waste containers are stored in secondary containment to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in a satellite accumulation area.[3]
-
Disposal Procedures
-
Consult Institutional Guidelines: Always adhere to your institution's specific chemical waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Schedule a Waste Pickup: Once a waste container is full or has been in accumulation for the maximum allowable time (typically 180 days), contact your institution's EHS department to schedule a pickup. Do not attempt to transport hazardous waste outside of the laboratory.
Spill and Decontamination Procedures
In the event of a spill of this compound, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Control the Spill: If it is safe to do so, use a chemical spill kit to absorb the spilled material.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
As this compound is a research compound, specific quantitative disposal limits have not been established by regulatory agencies. Therefore, all quantities of this compound waste must be treated as hazardous.
| Waste Type | Disposal Container | Key Disposal Guideline |
| Solid Waste | Labeled, leak-proof container with a plastic liner | Collect all contaminated materials. Do not place in regular trash. |
| Liquid Waste | Labeled, sealed, compatible solvent container | Do not dispose down the drain. Segregate by solvent type. |
| Sharps Waste | Labeled, puncture-resistant sharps container | For all contaminated needles, blades, and broken glass. |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
